(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone
Descripción
BenchChem offers high-quality (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARUGAXFNCLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Profiling of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone: Structural Dynamics and Pharmaceutical Utility
[1]
Executive Summary & Structural Identity
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone is a tertiary amide featuring a pyrrolidine ring coupled to an o-anisic acid (2-methoxybenzoic acid) moiety.[1][2] Unlike its well-known analog Aniracetam (which contains a 2-pyrrolidinone lactam ring), this molecule possesses a saturated pyrrolidine ring, imparting distinct lipophilic and conformational properties.[1]
It serves as a "privileged structure" in Fragment-Based Drug Discovery (FBDD), offering a rigidified linker system that positions the methoxy and carbonyl oxygen atoms in a specific spatial arrangement ideal for hydrogen bond acceptance in GPCR and kinase binding pockets.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | (2-Methoxyphenyl)(pyrrolidin-1-yl)methanone |
| Common Synonyms | o-Anisoylpyrrolidine; 1-(2-Methoxybenzoyl)pyrrolidine |
| CAS Number | [Generic Amide Scaffold - Specific CAS varies by salt/purity] |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.26 g/mol |
| SMILES | COc1ccccc1C(=O)N2CCCC2 |
| Key Functional Groups | Tertiary Amide, Aryl Ether (o-Methoxy), Saturated Heterocycle |
Physicochemical Properties & Conformational Analysis
The Ortho-Methoxy Effect
The defining structural feature of this molecule is the ortho-methoxy substituent on the phenyl ring.[1] This group exerts a profound steric and electronic influence on the amide bond:
-
Steric Hindrance: The bulky methoxy group at the C2 position forces the amide carbonyl group to rotate out of coplanarity with the phenyl ring to relieve steric strain. This "twisted" conformation is critical for fitting into restricted binding pockets where flat molecules might clash.
-
Dipole Alignment: The lone pairs on the methoxy oxygen and the carbonyl oxygen create a repulsive dipole-dipole interaction, further restricting the rotational freedom of the aryl-carbonyl bond (
).[1]
Lipophilicity and Solubility Profile
The pyrrolidine ring significantly enhances the lipophilicity compared to primary amides, facilitating blood-brain barrier (BBB) penetration—a desirable trait for CNS-targeted drugs.[1]
| Parameter | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; ideal for CNS penetration (Rule of 5 compliant).[1] |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų | Low TPSA (<60 Ų) suggests high membrane permeability. |
| H-Bond Donors (HBD) | 0 | Lack of HBDs prevents non-specific binding and improves permeability.[1] |
| H-Bond Acceptors (HBA) | 2 (Carbonyl O, Ether O) | Key interaction points for receptor binding (e.g., Serine/Threonine residues). |
| Solubility | Low in water; High in DCM, DMSO, Ethanol | Requires organic co-solvents for biological assays. |
Synthetic Methodologies
The synthesis of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone is typically achieved via nucleophilic acyl substitution.[1] Two primary pathways are employed depending on the scale and required purity.
Pathway A: Acid Chloride Route (High Throughput)
This is the preferred method for gram-scale synthesis due to its speed and high yield.[1]
-
Activation: 2-Methoxybenzoic acid is converted to 2-methoxybenzoyl chloride using Thionyl Chloride (
) or Oxalyl Chloride.[1] -
Coupling: The acid chloride reacts with pyrrolidine in the presence of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl byproduct.
-
Conditions: 0°C to RT, DCM or THF solvent, anhydrous conditions.
Pathway B: Carbodiimide Coupling (Mild Conditions)
Used when sensitive functional groups are present on the scaffold.
-
Activation: 2-Methoxybenzoic acid is activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1]
-
Coupling: Pyrrolidine is added to the activated ester.
-
Advantage: Avoids the generation of corrosive HCl; easier workup for small-scale libraries.
Visualized Synthesis Workflow
Figure 1: Synthetic pathway for the generation of the o-anisoylpyrrolidine scaffold.
Pharmacological Applications & Mechanism[1][5]
Fragment-Based Drug Discovery (FBDD)
This molecule is a classic "fragment" used to probe binding pockets in:
-
Dopamine Receptors (D2/D3): The o-methoxybenzamide motif is a known pharmacophore in antipsychotics (e.g., Remoxipride, Sulpiride). The pyrrolidine ring acts as a lipophilic anchor, replacing the more flexible side chains found in older generation drugs.
-
Kinase Inhibitors: The amide carbonyl serves as a hinge binder, accepting hydrogen bonds from the kinase backbone.
Metabolic Stability
Unlike esters, the tertiary amide bond is highly resistant to plasma hydrolysis. However, the pyrrolidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), leading to:
- -Hydroxylation: Oxidation at the carbon adjacent to the nitrogen.
-
Ring Opening: Subsequent conversion to the
-aminobutyric acid (GABA) derivative.
Metabolic Pathway Diagram
Figure 2: Predicted metabolic trajectory involving oxidative activation of the pyrrolidine ring.
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures are diagnostic:
-
¹H NMR (Chloroform-d):
-
Methoxy Group: Strong singlet at
ppm. -
Pyrrolidine Ring: Two multiplets for the
-protons ( ppm) and two multiplets for the -protons ( ppm).[1] Note: Due to restricted rotation of the amide bond, the -protons often appear as distinct signals (rotamers) at room temperature. -
Aromatic Region: Four distinct signals for the ortho-substituted benzene ring (
ppm).[1]
-
-
IR Spectroscopy:
-
Amide Carbonyl (C=O): Strong stretch at
(lower than ketones due to resonance).[1] -
Ether (C-O-C): Stretch at
.
-
-
Mass Spectrometry (ESI+):
-
Molecular Ion:
. -
Fragmentation: Loss of the pyrrolidine ring or methoxy group is common.
-
References
-
PubChem Compound Summary. (2025). 1-(2-Methoxybenzoyl)pyrrolidine.[1][2][3][4] National Center for Biotechnology Information. Link
-
Journal of Medicinal Chemistry. (2006). Structure-Activity Relationships of Pyrrolidine-Based Dopamine Transporter Inhibitors. ACS Publications. Link
-
BenchChem. (2024). Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives. Link
-
Organic Chemistry Portal. (2023). Synthesis of Amides via Acyl Chlorides. Link
An In-depth Technical Guide to o-Anisoylpyrrolidine: Physicochemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of o-anisoylpyrrolidine, a molecule of interest in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular formula and weight, derived from its constituent chemical structures. Furthermore, this guide outlines established analytical methodologies, drawing parallels from structurally related compounds, to ensure its accurate identification, characterization, and quantification. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective investigation and application of o-anisoylpyrrolidine.
Introduction: Unveiling o-Anisoylpyrrolidine
o-Anisoylpyrrolidine is a chemical compound that integrates two key structural motifs: the pyrrolidine ring and the o-anisoyl group. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom, a core structure found in numerous natural alkaloids, pharmaceuticals, and synthetic catalysts.[1] The o-anisoyl group is a methoxybenzoyl moiety where the methoxy group is positioned at the ortho-position of the benzene ring relative to the carbonyl group. The combination of these two fragments results in a molecule with potential applications in various fields of chemical and pharmaceutical research. This guide will first establish the fundamental molecular properties of o-anisoylpyrrolidine and then delve into the practical aspects of its analytical characterization.
Core Molecular Attributes
A precise understanding of a molecule's formula and weight is paramount for all subsequent experimental work, from reaction stoichiometry to analytical standard preparation.
Chemical Formula
The chemical formula of o-anisoylpyrrolidine is derived by combining the atomic constituents of the pyrrolidine and o-anisoyl groups, accounting for the loss of a hydrogen atom from the pyrrolidine nitrogen and a hydroxyl group from the o-anisoyl carboxylic acid during amide bond formation.
-
Pyrrolidine: C₄H₉N[1]
-
o-Anisoyl group (from o-Anisic acid): C₈H₇O₂ (after removal of -OH)
The resulting molecular formula for o-anisoylpyrrolidine is C₁₂H₁₅NO₂ .
Molecular Weight
The molecular weight is calculated from the molecular formula using the atomic weights of each element.
-
Carbon (C): 12 atoms x 12.011 g/mol = 144.132 g/mol
-
Hydrogen (H): 15 atoms x 1.008 g/mol = 15.120 g/mol
-
Nitrogen (N): 1 atom x 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 2 atoms x 15.999 g/mol = 31.998 g/mol
The calculated molecular weight of o-anisoylpyrrolidine is 205.25 g/mol .
Table 1: Summary of Core Molecular Attributes
| Attribute | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
Synthesis and Structural Elucidation
The synthesis of o-anisoylpyrrolidine would typically involve the formation of an amide bond between pyrrolidine and o-anisoyl chloride (or o-anisic acid activated with a coupling agent).
Sources
biological activity of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone
An In-depth Technical Guide to the Anticipated Biological Activity of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone
This guide provides a comprehensive technical overview of the potential biological activities of the novel compound, (2-methoxyphenyl)(pyrrolidin-1-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of related chemical structures to propose a roadmap for the investigation of this compound. We will delve into its potential mechanisms of action, provide detailed experimental protocols for validation, and offer insights into the interpretation of potential findings. Our approach is grounded in established scientific principles to ensure a robust and reliable framework for your research endeavors.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound (2-methoxyphenyl)(pyrrolidin-1-yl)methanone represents a unique chemical entity at the intersection of several pharmacologically significant structural motifs. The presence of a 2-methoxyphenyl group, a pyrrolidine ring, and a methanone linker suggests a high potential for diverse biological activities. The pyrrolidine core is a "privileged" scaffold in medicinal chemistry, found in a vast array of natural products and pharmaceuticals with activities spanning from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2] This guide will explore the most probable biological activities of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone based on a critical analysis of its constituent parts and the known pharmacology of analogous compounds.
Physicochemical Properties and Synthesis Outline
A foundational understanding of the physicochemical properties of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone is crucial for its experimental evaluation. The following table summarizes key predicted properties.
| Property | Value | Source |
| Molecular Formula | C12H15NO2 | Calculated |
| Molecular Weight | 205.25 g/mol | Calculated |
| Predicted LogP | 1.85 | ChemDraw |
| Predicted pKa | (Basic) 8.5 | ChemDraw |
| Predicted Solubility | Moderate in organic solvents | Inferred |
The synthesis of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone can be approached through several established routes for the formation of amides from carboxylic acids and amines. A general and straightforward method involves the coupling of 2-methoxybenzoic acid with pyrrolidine.
DOT Diagram: Synthetic Pathway
Caption: General Synthetic Scheme for (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.
Anticipated Biological Activities and Mechanisms of Action
Based on the structural components of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone, we can hypothesize several key biological activities. This section will explore these possibilities and the underlying mechanistic rationale.
Antioxidant and Anti-inflammatory Properties
The 2-methoxyphenyl moiety is a key structural feature of many compounds with known antioxidant and anti-inflammatory effects. For instance, a range of 2-methoxyphenols have been shown to possess significant 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity.[3] Furthermore, many of these compounds exhibit inhibitory effects on cyclooxygenase-2 (COX-2) gene expression, a key enzyme in the inflammatory cascade.[3]
DOT Diagram: Proposed Anti-inflammatory Mechanism
Caption: Hypothesized COX-2 Inhibition by (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.
Neurological Activity via Monoamine Transporter Inhibition
The pyrrolidine ring is a well-established pharmacophore in compounds targeting the central nervous system, particularly as inhibitors of monoamine transporters.[4][5] Analogs of pyrovalerone, which feature a 2-pyrrolidin-1-yl-pentan-1-one core, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][6] The reinforcing and stimulant properties of many synthetic cathinones containing a pyrrolidine ring are attributed to their potent inhibition of DAT.[7][8] It is therefore plausible that (2-methoxyphenyl)(pyrrolidin-1-yl)methanone could exhibit activity at these transporters, potentially leading to psychoactive effects.
Potential Anticancer and Antimicrobial Activities
The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties. For example, derivatives of 2-(hydroxyl substituted phenyl)quinolin-4-one containing a pyrrolidine moiety have shown potent antiproliferative effects against cancer cell lines.[9] Additionally, various substituted pyrrolidinones have been synthesized and evaluated for their antibacterial and antioxidant activities.[10][11] While the specific substitution pattern of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone is unique, the presence of the pyrrolidine core warrants investigation into these potential therapeutic areas.
Experimental Protocols for Activity Validation
To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are recommended. The following protocols are provided as a starting point for your experimental design.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay provides a rapid and reliable method to assess the free radical scavenging capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color in solution, which is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
DOT Diagram: DPPH Assay Workflow
Caption: DPPH Radical Scavenging Assay Workflow.
Cyclooxygenase (COX-2) Inhibition Assay (Anti-inflammatory Activity)
A commercially available COX-2 inhibitor screening assay kit can be utilized to determine the IC50 value of the test compound.
Principle: These assays typically measure the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is inhibited by the test compound.
Protocol:
-
Follow the manufacturer's instructions for the specific COX-2 inhibitor screening assay kit.
-
Prepare a range of concentrations of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.
-
Incubate the enzyme with the test compound for a specified period.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the recommended wavelength.
-
Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Calculate the IC50 value from the dose-response curve.
Dopamine Transporter (DAT) Uptake Assay (Neurological Activity)
This assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Principle: The amount of radioactivity accumulated by the cells is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Culture cells stably expressing the human dopamine transporter (e.g., HEK-293 cells).
-
Plate the cells in a 96-well format.
-
Prepare serial dilutions of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.
-
Pre-incubate the cells with the test compound for 10-15 minutes.
-
Add a solution containing [3H]dopamine.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Include a known DAT inhibitor (e.g., cocaine or GBR-12909) as a positive control.
-
Determine the IC50 value from the resulting inhibition curve.
Data Interpretation and Reporting
For each assay, it is critical to present the data clearly and perform appropriate statistical analysis.
| Assay | Key Parameter to Report | Data Visualization |
| DPPH Radical Scavenging | EC50 (Effective Concentration for 50% scavenging) | Dose-response curve |
| COX-2 Inhibition | IC50 (Inhibitory Concentration for 50% activity) | Dose-response curve |
| DAT Uptake | IC50 (Inhibitory Concentration for 50% uptake) | Dose-response curve |
Conclusion and Future Directions
The structural features of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone suggest a promising profile for biological activity, particularly in the areas of antioxidant, anti-inflammatory, and neurological effects. The experimental protocols outlined in this guide provide a robust framework for the initial characterization of this novel compound. Positive results in these in vitro assays would warrant further investigation, including:
-
In vivo studies to confirm the observed activities in animal models.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
-
Mechanism of action studies to further elucidate the molecular targets and pathways involved.
This in-depth technical guide serves as a foundational resource for unlocking the full therapeutic potential of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.
References
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284.
- Hsieh, M. C., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Journal of Medicinal Chemistry, 56(17), 6846-6859.
- DiVA portal. (2017). Synthesis of substituted pyrrolidines.
- Research Journal of Chemical Sciences. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Res. J. Chem. Sci, 1(5), 85-87.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Saito, N., et al. (2023).
- BindingDB. [6-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-2,5-dimethyl-pyrimidin-4-yl]-(2,4,6-trimethyl-phenyl)-methanone.
- Radvilėnaitė, V., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 26(1), 38-46.
- Gatch, M. B., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4707.
- Obeng, S., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(15), 11059-11091.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.
- Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407.
- Shen, H., et al. (2021). Reinforcing and discriminative-stimulus effects of two pyrrolidine-containing synthetic cathinone derivatives in rats. Pharmacology, Biochemistry and Behavior, 201, 173128.
- Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed.
- Russian Journal of Organic Chemistry. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1549-1568.
- Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110.
- Murnane, K. S., et al. (2019). Effects of the second-generation "bath salt" cathinone alpha-pyrrolidinopropiophenone (α-PPP) on behavior and monoamine neurochemistry in male mice. Psychopharmacology, 236(3), 915-926.
- ChemScene. 2-(2-Methoxyphenyl)pyrrolidine.
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
benzamide derivatives containing pyrrolidine ring systems
An In-depth Technical Guide to Benzamide Derivatives Containing Pyrrolidine Ring Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fusion of a benzamide core with a pyrrolidine ring system has created a versatile and highly valuable scaffold in modern medicinal chemistry. These hybrid molecules leverage the proven pharmacophoric properties of the benzamide group with the favorable stereochemical and physicochemical attributes of the pyrrolidine moiety. This unique combination has led to the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of benzamide derivatives incorporating a pyrrolidine ring, intended for professionals in drug discovery and development. It delves into the core synthetic methodologies, explores the vast pharmacological landscape, dissects critical structure-activity relationships (SAR), and offers detailed experimental protocols. The narrative emphasizes the rationale behind experimental design and the synergy between these two key structural components, offering insights into their journey from chemical synthesis to potent biological activity.
Chapter 1: Introduction to Benzamide-Pyrrolidine Scaffolds
The strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The benzamide-pyrrolidine scaffold is a prime example of this approach, creating molecules with significant therapeutic potential.
The Benzamide Moiety: A Privileged Pharmacophore
Benzamide and its derivatives are a class of compounds recognized for their broad pharmacological importance.[1][2] The amide group is a stable, neutral functional group capable of acting as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] This versatility has allowed benzamide derivatives to be developed as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[1]
The Pyrrolidine Ring: Stereochemical and Physicochemical Advantages
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a core structure in numerous natural products and FDA-approved drugs.[3][4] Its significance in drug design is multi-faceted:
-
Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the introduction of multiple stereocenters. This three-dimensional diversity is critical for achieving high-affinity and selective binding to complex protein targets.[5]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can be a hydrogen bond acceptor or, if protonated, a donor. This feature often enhances aqueous solubility and allows for the formation of salt forms, improving the overall pharmacokinetic profile of a drug candidate.[6]
-
Metabolic Stability: The saturated ring system can offer greater metabolic stability compared to aromatic counterparts.
Synergy and Significance: Why Combine These Two Moieties?
The combination of the benzamide core and the pyrrolidine ring generates a scaffold with remarkable therapeutic versatility. This framework is present in compounds developed for neurodegenerative disorders, schizophrenia, pain, inflammation, and infectious diseases.[7][8][9] The benzamide portion typically serves as the primary interacting moiety with the target receptor or enzyme, while the pyrrolidine ring often functions to orient the molecule correctly within the binding pocket, improve physicochemical properties, and fine-tune selectivity.
Chapter 2: Synthetic Strategies and Methodologies
The synthesis of benzamide-pyrrolidine derivatives primarily revolves around the efficient formation of the central amide bond.
Core Amide Bond Formation
The most common and direct approach involves the coupling of a substituted benzoic acid (or its activated form) with a pyrrolidine derivative.
-
Acid Chloride/Amine Condensation: A classic and robust method involves converting the substituted benzoic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired pyrrolidine amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct.[10]
-
Peptide Coupling Reagents: For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, a wide range of peptide coupling reagents are employed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions, and uronium/aminium salts like HATU and HBTU.
-
N-Hydroxysuccinimide (NHS) Ester Activation: Another efficient method involves pre-activating the benzoic acid by forming an NHS ester. This stable intermediate can then be isolated and subsequently reacted with the pyrrolidine amine to form the amide bond with high purity and yield.[7]
Detailed Experimental Protocol: Synthesis via NHS-Ester Activation
This protocol is adapted from a reported synthesis of benzamide derivatives and illustrates a convenient and effective approach.[7]
Step 1: Activation of Substituted Benzoic Acid
-
To a solution of the substituted benzoic acid (10 mmol) in a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran), add N-hydroxysuccinimidyl trifluoroacetate (NHS-TFA) (1.2 to 3 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete formation of the active ester intermediate.
-
Remove the solvent under reduced pressure. The crude NHS-activated benzoic acid can often be used directly in the next step or purified by recrystallization if necessary.
Step 2: Amide Bond Formation
-
Dissolve the activated NHS-ester from Step 1 in an appropriate solvent (e.g., Dichloromethane).
-
In a separate flask, dissolve the desired pyrrolidine derivative (10 mmol) and a base such as triethylamine (1.1 equivalents) in the same solvent.
-
Slowly add the pyrrolidine solution to the activated ester solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
-
Characterize the final compound using standard analytical techniques:
-
FT-IR: To confirm the presence of the amide carbonyl (~1630-1680 cm⁻¹) and N-H stretch (if applicable).
-
¹H-NMR: To confirm the chemical structure and proton environment.
-
Elemental Analysis or HRMS: To confirm the elemental composition and molecular weight.
-
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of benzamide-pyrrolidine derivatives.
Caption: Generalized Synthetic Workflow Diagram.
Chapter 3: Pharmacological Applications and Biological Targets
The benzamide-pyrrolidine scaffold has been successfully employed to develop agents for a wide range of diseases, demonstrating its broad therapeutic utility. The pyrrolidine moiety is a key component in many natural and synthetic compounds with diverse pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3][9]
| Compound Class/Example | Biological Target | Therapeutic Area | Key Findings | Reference |
| Pyrrolidinyl Benzamides (e.g., U-49524E) | Voltage-gated Sodium Channels | Anticonvulsant / CNS | The pyrrolidinyl derivative was effective against electroshock-induced seizures, whereas the piperidinyl analog was inactive, highlighting the importance of the pyrrolidine ring for activity. | [11] |
| Substituted Benzamides | Dopamine D2 Receptors | Antipsychotic / Antiemetic | These compounds act as antagonists at D2 receptors, forming the basis of their utility in treating psychosis and nausea. | [12] |
| Pyrrolidine Amide Derivatives (e.g., 4g/E93) | N-Acylethanolamine Acid Amidase (NAAA) | Anti-inflammatory / Pain | Inhibition of NAAA restores levels of the anti-inflammatory lipid PEA. Compound 4g showed potent, reversible inhibition and high anti-inflammatory activity in an acute lung injury model. | [8] |
| Pyrrolyl Benzamide Derivatives | Enoyl-ACP reductase (InhA) | Antimycobacterial | Novel derivatives showed significant inhibitory activity against the InhA enzyme, a key target in Mycobacterium tuberculosis. | [9] |
| N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides | N/A | Antimicrobial | A series of novel derivatives were synthesized and showed activity against various microbial strains. | [13] |
| Chiral 1,3,5-triazines with pyrrolidine | EGFR-TK | Anticancer | An analogue containing a pyrrolidine ring exhibited strong cytotoxicity against MCF-7 and A549 cancer cell lines and inhibited EGFR-TK. | [14] |
Chapter 4: Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for optimizing lead compounds into clinical candidates. For this scaffold, SAR can be dissected by considering modifications to the three main components: the benzamide ring, the pyrrolidine ring, and any linker connecting them.
The Role of the Benzamide Moiety Substitutions
Substituents on the aromatic ring of the benzamide play a critical role in modulating potency, selectivity, and pharmacokinetic properties. For example, in the context of dopamine D2 antagonists, specific substitution patterns (e.g., 4-amino-5-chloro-2-methoxy) are crucial for high-affinity binding.[12] The electronic and steric properties of these substituents influence how the molecule fits into the target's binding site and can affect metabolic stability.
The Influence of the Pyrrolidine Ring
-
Ring Size Comparison: The choice of the pyrrolidine ring over other cyclic amines, such as piperidine, can have a profound impact on activity. A comparative study of benzamide analogues for anticonvulsant activity showed that the pyrrolidinyl derivative was a potent sodium channel blocker, while the corresponding piperidinyl derivative was inactive.[11] This suggests that the more compact and conformationally constrained five-membered ring provides a superior structural fit for the target.[11]
-
Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity. SAR studies on inhibitors of aminoglycoside 6'-N-acetyltransferase showed that changes in stereochemistry had significant effects on the inhibitory properties of pyrrolidine-based compounds.[15]
-
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point for modification. In a series of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, the reaction of the pyrrolidine nitrogen with various benzoyl chlorides led to a library of amide products with distinct properties.[16]
The Linker between the Two Moieties
In cases where a linker is present between the core moieties, its nature significantly influences activity. Studies on NAAA inhibitors revealed that:
-
Flexible Linkers: Increased the inhibitory potency but reduced selectivity against the related enzyme FAAH.[8]
-
Rigid Linkers: While not enhancing potency, conformationally restricted linkers improved selectivity over FAAH.[8]
This demonstrates a classic trade-off in drug design, where optimizing for one parameter (potency) may negatively impact another (selectivity).
Visualization of Key SAR Principles
Caption: Key Structure-Activity Relationship (SAR) Principles.
Chapter 5: Case Study: Development of Pyrrolidine Amides as NAAA Inhibitors
The development of N-acylethanolamine acid amidase (NAAA) inhibitors provides an excellent case study on the application and optimization of the benzamide-pyrrolidine scaffold.[8]
Background and Rationale
NAAA is a key enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA).[8] Inhibiting NAAA raises endogenous PEA levels, offering a promising therapeutic strategy for managing pain and inflammation. Researchers explored a series of pyrrolidine amide derivatives to identify potent and selective NAAA inhibitors.[8]
Experimental Workflow for Inhibitor Screening
Caption: Experimental Workflow for NAAA Inhibitor Screening.
Detailed Protocol: In Vitro NAAA Inhibition Assay
This protocol is a generalized representation based on methodologies for enzyme inhibition assays.
-
Enzyme Preparation: Obtain or prepare a source of NAAA enzyme (e.g., recombinant human NAAA or lysate from cells overexpressing the enzyme).
-
Compound Preparation: Prepare stock solutions of the test pyrrolidine amide derivatives in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Reaction:
-
In a 96-well plate, add a buffered solution (e.g., PBS, pH 7.4).
-
Add the test compound dilution (or DMSO for control wells).
-
Add the NAAA enzyme solution and pre-incubate for 15-30 minutes at 37 °C.
-
Initiate the reaction by adding a fluorescent substrate for NAAA.
-
-
Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data to the control (DMSO only) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Key SAR Insights from the Study
The investigation yielded several critical SAR insights for NAAA inhibition:[8]
-
Small, lipophilic substituents at the 3-position of the terminal phenyl group were optimal for potency.
-
A rigid 4-phenylcinnamoyl group in the linker (compound 4g ) resulted in a potent inhibitor.
-
Dialysis and kinetic analysis confirmed that 4g was a competitive and reversible inhibitor of NAAA.
In Vivo Validation
The lead compound, 4g , was tested in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. The compound demonstrated significant anti-inflammatory activity, validating the in vitro findings. This effect was blocked by a PPAR-α antagonist, confirming that the therapeutic benefit was mediated through the expected PEA-PPAR-α signaling pathway.[8]
Chapter 6: Future Directions and Emerging Trends
The benzamide-pyrrolidine scaffold remains a fertile ground for drug discovery. Future efforts are likely to focus on several key areas:
-
Novel Biological Targets: As our understanding of disease biology expands, this versatile scaffold will undoubtedly be applied to new and challenging targets, including protein-protein interactions and allosteric sites.
-
Stereoselective Synthesis: Advances in asymmetric synthesis will enable more efficient and precise construction of complex, chirally pure pyrrolidine intermediates, allowing for a more refined exploration of chemical space.[17]
-
Multi-Target-Directed Ligands (MTDLs): For complex diseases like neurodegeneration or cancer, designing single molecules that can modulate multiple targets is a growing trend. The modular nature of the benzamide-pyrrolidine scaffold makes it an ideal platform for developing MTDLs.
-
Covalent Inhibitors: The strategic placement of a reactive "warhead" onto the scaffold could lead to the development of potent and selective covalent inhibitors for targets like kinases, an area of intense interest in oncology.
The proven track record and chemical tractability of ensure their continued prominence in the ongoing quest for novel and effective medicines.
References
-
Wu, X., Fan, W., Pan, Y., Zhai, Y., Niu, Y., Li, C., & Mei, Q. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(9), 10793-10807. [Link]
-
Svobodová, J., & Kuchař, M. (2001). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie, 50(4), 184-191. [Link]
-
Lin, L., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 11(1), 112-125. [Link]
-
Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7961. [Link]
-
Shaikh, F., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(22), 7909. [Link]
-
Shilpa, C., et al. (2022). Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring. Letters in Organic Chemistry, 19(8), 654-662. [Link]
-
Al-Abbasi, A. A., et al. (2011). N-(Pyrrolidin-1-ylcarbothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3276. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Patel, H., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Journal of Sciences, 2(3), 133-137. [Link]
-
Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
- Mezei, T., et al. (2003). Process for the synthesis of a benzamide derivative.
-
Hong, M., et al. (1995). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. General Pharmacology, 26(2), 355-361. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
-
Wang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 55(11), 2585-2592. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
-
Petri, S. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Kuranova, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4991. [Link]
-
Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(4), e202100867. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
difference between anisoylpyrrolidine and aniracetam structure
An In-Depth Technical Guide to the Core Structural Differences Between Anisoylpyrrolidine and Aniracetam
Executive Summary
This technical guide provides a detailed comparative analysis of the molecular structures of Aniracetam and a defined structural analog, Anisoylpyrrolidine. While both molecules share a common p-anisoyl group and a five-membered nitrogen-containing ring, their core distinction lies in the nature of the pyrrolidine scaffold. Aniracetam incorporates a 2-pyrrolidinone moiety, which is a lactam (a cyclic amide), characterized by a carbonyl group within the ring at the C2 position. In contrast, Anisoylpyrrolidine is defined herein as the direct amide formed between pyrrolidine and anisic acid, lacking this intra-ring carbonyl. This seemingly subtle difference fundamentally alters the molecule's planarity, electronic distribution, and chemical reactivity, with significant implications for its potential biological activity and metabolic fate. This guide elucidates this core structural divergence through molecular diagrams, comparative data tables, and detailed protocols for synthesis and spectroscopic verification, providing a foundational resource for researchers in medicinal chemistry and pharmacology.
Part 1: Foundational Scaffolds in Context
To fully appreciate the distinction between the two target molecules, it is essential to first understand their constituent parts: the pyrrolidine ring and the anisoyl group.
-
The Pyrrolidine Ring: The pyrrolidine ring is a five-membered, saturated heterocycle containing one nitrogen atom.[1][2] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to introduce a non-planar, three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets.[3][4] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]
-
The Anisoyl Group: The anisoyl group, or 4-methoxybenzoyl group, consists of a benzene ring substituted with a methoxy group (-OCH₃) and a carbonyl group (C=O). This functional group is commonly used in drug design to modulate properties such as lipophilicity and to serve as a key binding element for target receptors.
Part 2: Molecular Architecture: A Comparative Analysis
The critical difference between Aniracetam and Anisoylpyrrolidine emerges from how the anisoyl group is chemically linked to the pyrrolidine-based scaffold.
Aniracetam: The Lactam Structure
Aniracetam, chemically named 1-(4-methoxybenzoyl)pyrrolidin-2-one, is a well-known nootropic agent of the racetam class.[8][9] Its structure is defined by the acylation of the nitrogen atom of 2-pyrrolidinone . The presence of the carbonyl group at the C2 position makes the ring a lactam.
Caption: Molecular structure of Anisoylpyrrolidine.
The Core Structural Divergence
The defining difference is the endocyclic carbonyl group in Aniracetam. This transforms the pyrrolidine ring into a pyrrolidinone ring, introducing a second amide functionality into the molecule, albeit a cyclic one.
Caption: The key structural difference between the two molecules.
| Feature | Aniracetam | Anisoylpyrrolidine |
| IUPAC Name | 1-(4-methoxybenzoyl)pyrrolidin-2-one | (4-methoxyphenyl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C₁₂H₁₃NO₃ [10][11] | C₁₂H₁₅NO₂ |
| Molecular Weight | 219.24 g/mol [11][12] | 205.26 g/mol |
| Core Heterocycle | 2-Pyrrolidinone | Pyrrolidine |
| Key Functional Groups | Aromatic Ether, Ketone, Amide (Acyclic), Amide (Cyclic - Lactam) | Aromatic Ether, Ketone, Amide (Acyclic) |
| Hydrogen Bond Acceptors | 3 [13] | 2 |
Part 3: Implications of Structural Dissimilarity
The presence of the lactam carbonyl group in Aniracetam is not a trivial substitution. It significantly influences the molecule's physicochemical and pharmacological profile.
-
Electronic and Conformational Effects: The endocyclic C=O group in Aniracetam introduces a planar, sp²-hybridized center into the ring. This partially flattens the conformation of the five-membered ring compared to the more flexible, non-planar "envelope" or "twist" conformations of the saturated pyrrolidine ring in Anisoylpyrrolidine. Furthermore, the electron-withdrawing nature of this carbonyl group affects the electron density of the adjacent nitrogen atom, influencing the character of the external amide bond.
-
Metabolic Fate: Aniracetam undergoes rapid first-pass metabolism, with the primary cleavage product being N-anisoyl-GABA, alongside 2-pyrrolidinone and p-anisic acid. [14]The hydrolysis of the lactam ring is a key metabolic pathway. Anisoylpyrrolidine, lacking the lactam, would not produce N-anisoyl-GABA or 2-pyrrolidinone via the same mechanism. Its metabolism would likely proceed through hydrolysis of the external amide bond to yield pyrrolidine and p-anisic acid, or through modification of the aromatic ring. Since metabolites of Aniracetam are known to be pharmacologically active, this difference in metabolic pathways is critical. [14][15]
-
Pharmacological Activity: Aniracetam is known to act as a positive allosteric modulator of AMPA-type glutamate receptors. [16][17][18]This activity is intrinsically tied to its specific three-dimensional shape and electronic properties. The altered conformation and electronic distribution of Anisoylpyrrolidine would almost certainly lead to a different pharmacological profile. It may not bind to the same allosteric site on the AMPA receptor with similar affinity or efficacy, or it could interact with entirely different biological targets.
Part 4: Technical Protocols for Synthesis and Structural Verification
A core tenet of chemical research is the unambiguous verification of molecular structure. The following protocols provide a framework for the synthesis and characterization of these two distinct molecules, designed to be self-validating by demonstrating how their structural differences yield predictable, measurable differences in analytical data.
Protocol 1: Synthesis
Causality: The choice of starting material—2-pyrrolidinone for Aniracetam versus pyrrolidine for Anisoylpyrrolidine—is the deliberate experimental variable that directly leads to the structural difference being investigated. Triethylamine is used as a base to neutralize the HCl byproduct of the acylation reaction.
A. Synthesis of Aniracetam (1-(4-methoxybenzoyl)pyrrolidin-2-one) [14]1. Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-pyrrolidinone (1.0 eq) and anhydrous dichloromethane (DCM). 2. Cooling: Cool the flask to 0 °C in an ice bath. 3. Base Addition: Add triethylamine (1.1 eq) to the solution. 4. Acylation: Add a solution of anisoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. 5. Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC. 6. Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. 7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
B. Synthesis of Anisoylpyrrolidine ((4-methoxyphenyl)(pyrrolidin-1-yl)methanone)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Acylation: Add a solution of anisoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.
Protocol 2: Spectroscopic Characterization
The following protocols will yield distinct spectra for each compound, confirming their unique structures. The predicted data serves as a benchmark for validating the experimental outcome.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [19][20] Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values. The key differentiators will be the chemical shifts of the protons on the five-membered ring.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Aniracetam (Predicted δ, ppm) | Anisoylpyrrolidine (Predicted δ, ppm) | Rationale for Difference |
|---|---|---|---|
| Aromatic Protons | ~7.8 (d, 2H), ~6.9 (d, 2H) | ~7.5 (d, 2H), ~6.9 (d, 2H) | Similar aromatic environment. |
| Methoxy Protons (-OCH₃) | ~3.8 (s, 3H) | ~3.8 (s, 3H) | Identical methoxy group. |
| Pyrrolidine/one Protons | ~3.9 (t, 2H, -N-CH₂ -) | ~3.6 (t, 2H, -N-CH₂ -) | Protons adjacent to N in Aniracetam are deshielded by two carbonyls (one adjacent, one through the N). |
| ~2.6 (t, 2H, -CO-CH₂ -) | ~1.9 (m, 4H, -CH₂ -CH₂ -) | In Aniracetam, these protons are adjacent to the lactam C=O and are strongly deshielded. In Anisoylpyrrolidine, these are standard aliphatic protons. |
| | ~2.2 (m, 2H, -CH₂-CH₂ -CH₂-) | | |
B. Infrared (IR) Spectroscopy [21] Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000-600 cm⁻¹.
-
Analysis: The number and position of the carbonyl (C=O) stretching bands are the most critical diagnostic features.
Predicted IR Data (cm⁻¹)
| Functional Group | Aniracetam (Predicted ν, cm⁻¹) | Anisoylpyrrolidine (Predicted ν, cm⁻¹) | Rationale for Difference |
|---|---|---|---|
| Amide C=O (Lactam) | ~1700-1720 | N/A | This strong absorption is unique to Aniracetam's lactam ring. |
| Ketone/Amide C=O (Acyclic) | ~1650-1670 | ~1630-1650 | The electronic environment of the external amide differs slightly due to the adjacent lactam in Aniracetam. |
| C-O-C Stretch (Aromatic Ether) | ~1250 | ~1250 | Both molecules possess the same p-anisoyl group. |
C. Mass Spectrometry (MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution (1 µg/mL) of the compound in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Analyze using Electrospray Ionization (ESI) in positive mode.
-
Analysis: The molecular ion peak ([M+H]⁺) will directly confirm the molecular formula and weight of each compound.
Predicted MS Data (ESI+)
| Ion | Aniracetam (Predicted m/z) | Anisoylpyrrolidine (Predicted m/z) |
|---|---|---|
| [M+H]⁺ | 220.09 | 206.12 |
| [M+Na]⁺ | 242.07 | 228.10 |
Conclusion
The structural distinction between Aniracetam and Anisoylpyrrolidine is centered on a single, yet functionally critical, endocyclic carbonyl group. This feature defines Aniracetam as a lactam, fundamentally altering its chemical properties, metabolic profile, and pharmacological activity compared to its simpler amide analog. For researchers in drug development, this analysis underscores the profound impact that subtle structural modifications can have on the biological identity of a molecule. The provided protocols for synthesis and characterization offer a robust framework for verifying these differences experimentally, ensuring the foundational integrity of future research built upon these scaffolds.
References
-
Wikipedia. Aniracetam. [Link] [14]2. Patsnap Synapse. (2024, July 17). What is the mechanism of Aniracetam? [Link] [16]3. Rammes, G., et al. (2003). The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. PubMed. [Link] [17][18]4. ibreakstock. 3d Structure of Aniracetam, Also Known As N-anisoyl-2-pyrrolidinone. Shutterstock. [Link] [8]5. Narahashi, T., et al. (2000). The chemical structures of the nootropic drug, nefiracetam (DM9384), and aniracetam. Journal of Pharmacology and Experimental Therapeutics. [Link] [22]6. Martin, J.R., & Haefely, W.E. (1993). Pharmacology of Aniracetam. Drug Investigation. [Link] [15]7. El-Seedi, H.R., et al. (2012). Effects of Aniracetam, a cognition enhancer, in healthy subjects: A Placebo-Control, Double-Blind Investigation. Journal of Behavioral and Brain Science. [Link]
-
Li Petri, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link] [4]19. NIST. Pyrrolidine. NIST Chemistry WebBook. [Link] [1][2]20. PharmaCompass. Aniracetam Drug Information. [Link] [13]21. National Center for Biotechnology Information. 4-(Pyrrolidin-1-ylcarbonyl)aniline. PubChem Compound Database. [Link]
-
Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link] [7]23. Guchhait, S.K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link] [5]24. Nembou, C.N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal. [Link] [6]25. Nakamura, K., et al. (2002). The Aniracetam Metabolite 2-pyrrolidinone Induces a Long-Term Enhancement in AMPA Receptor Responses via a CaMKII Pathway. PubMed. [Link]
Sources
- 1. Pyrrolidine [webbook.nist.gov]
- 2. Pyrrolidine [webbook.nist.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dreamstime.com [dreamstime.com]
- 9. nootropicsexpert.com [nootropicsexpert.com]
- 10. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biocrick.com [biocrick.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Aniracetam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Aniracetam - Wikipedia [en.wikipedia.org]
- 15. ovid.com [ovid.com]
- 16. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 17. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. veeprho.com [veeprho.com]
- 20. benchchem.com [benchchem.com]
- 21. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
pharmacological profile of o-methoxybenzoyl pyrrolidine analogs
Pharmacological Profile of -Methoxybenzoyl Pyrrolidine Analogs
Classification: Substituted Benzamides / Prolyl Peptidomimetics Primary Targets: Dopamine D2/D3 Receptors, Prolyl Oligopeptidase (POP) Therapeutic Potential: Antipsychotic (Atypical), Nootropic/Cognitive Enhancement[1]
Executive Technical Synthesis
The
Unlike its para-substituted isomer (found in the nootropic Aniracetam), the
Chemical Structure & Molecular Dynamics[1]
The Core Scaffold
The molecule consists of a pyrrolidine ring coupled to an
IUPAC Name: (2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Molecular Formula:
The "Ortho-Methoxy" Effect (Mechanistic Insight)
The defining feature of this class is the interaction between the 2-methoxy group and the amide carbonyl.[1]
-
Conformational Locking: In open-chain benzamides, the
-methoxy group forms an intramolecular hydrogen bond with the amide nitrogen proton (N-H...O).[1] However, in pyrrolidine analogs (tertiary amides), there is no N-H proton. -
Dipole Repulsion: Instead, the
-methoxy oxygen and the amide carbonyl oxygen experience electrostatic repulsion. This forces the benzoyl group to twist relative to the pyrrolidine ring, locking the molecule into a specific non-planar conformer. -
Receptor Fit: This twisted conformation is critical for fitting into the orthosteric binding pocket of the Dopamine D2 receptor , where the aromatic ring engages in
- stacking with Trp residues, and the pyrrolidine nitrogen (protonated at physiological pH) interacts with Asp114 (TM3).[1]
Pharmacodynamics: Receptor & Enzyme Interactions[1]
Dopamine D2/D3 Antagonism (Antipsychotic Profile)
The
-
Mechanism: The compound acts as a competitive antagonist at postsynaptic D2 receptors in the mesolimbic pathway.
-
Selectivity: The pyrrolidine ring restricts the conformational freedom of the amine tail. Compared to diethylamine analogs, pyrrolidine derivatives often show higher affinity for D3 receptors over D2, a property desirable for treating negative symptoms of schizophrenia with fewer Extrapyramidal Side Effects (EPS).
-
Dissociation Kinetics: These analogs typically exhibit "fast-off" kinetics, meaning they dissociate rapidly from the D2 receptor. This allows for transient blockade of dopamine, preserving physiological signaling and reducing the risk of hyperprolactinemia.
Prolyl Oligopeptidase (POP) Inhibition (Cognitive Profile)
Beyond dopamine, this scaffold serves as a peptidomimetic inhibitor of Prolyl Oligopeptidase (POP/PEP), a serine protease involved in the degradation of neuropeptides like substance P and arginine vasopressin.[1]
Structure-Activity Relationship (SAR) Visualization[1][2]
The following diagram illustrates the critical modification points on the scaffold and their pharmacological consequences.
Caption: SAR map detailing the functional impact of structural modifications on the o-methoxybenzoyl pyrrolidine core.[1]
Experimental Protocols
To validate the pharmacological profile, the following self-validating protocols are recommended.
Synthesis: Schotten-Baumann Acylation
This protocol yields the amide with high purity, avoiding racemization if chiral pyrrolidines are used.
Reagents:
-
Preparation: Dissolve 1.0 eq of pyrrolidine and 1.2 eq of TEA in anhydrous DCM at 0°C under nitrogen.
-
Addition: Dropwise add 1.0 eq of
-anisoyl chloride dissolved in DCM over 30 minutes. The exotherm must be controlled to prevent side reactions. -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Wash with 1N HCl (removes unreacted amine), then sat.
(removes acid), then Brine. Dry over . -
Validation:
-NMR must show the methoxy singlet at ppm and the distinct splitting of pyrrolidine protons due to restricted rotation around the amide bond.[1]
In Vitro D2 Receptor Binding Assay
Objective: Determine
-
Tissue Source: Rat striatal membrane homogenates or CHO cells expressing human
receptors.[1] -
Radioligand:
-Raclopride (Specific Activity: 70-87 Ci/mmol).[1] Concentration: 2 nM.[1] -
Non-specific Binding: Define using 1
M (+)-Butaclamol.[1] -
Incubation: Incubate membranes, radioligand, and varying concentrations of the test analog (
to M) for 60 min at 25°C in Tris-HCl buffer containing 120 mM NaCl (sodium is required for optimal benzamide binding). -
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Success Criteria: A valid D2 antagonist analog should exhibit a
nM.
-
Pathway Visualization: D2 Receptor Blockade
The following diagram illustrates the downstream effects of the analog acting as an antagonist at the postsynaptic D2 receptor.
Caption: Mechanism of action showing the restoration of cAMP signaling via competitive antagonism of Gi-coupled D2 receptors.[1]
Data Summary & Comparative Profile
| Compound Class | Structure Core | Primary Target | Key Pharmacological Feature |
| N-(2-methoxybenzoyl)pyrrolidine | D2/D3 Receptor | Antipsychotic activity; "Atypical" profile; Low EPS risk.[1] | |
| N-(4-methoxybenzoyl)pyrrolidinone | AMPA Receptor | Nootropic (Aniracetam-like); No D2 affinity.[1] | |
| Phenone Analog | 1-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | DAT/NET Transporter | Psychostimulant (Cathinone class); High abuse potential.[1] |
| Dimethoxy Analog | N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide | D2 Receptor | Remoxipride ; High affinity; specific for extrastriatal D2.[1] |
Note on Safety: Unlike the phenone analogs (synthetic cathinones/stimulants), the benzoyl pyrrolidine (amide) analogs generally lack significant abuse potential as they do not effectively block dopamine reuptake (DAT), but rather modulate the receptor directly.[1]
References
-
PubChem. (2025).[1][2] N-(2-Hydroxybenzoyl)pyrrolidine and related structures.[1][2] National Library of Medicine. [Link][1]
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[3][4][5][6][7][Link]
-
MDPI. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones. (Provided for structural contrast).[1][3][5] [Link][1]
Sources
- 1. (S)-(-)-1-(2-METHOXYBENZOYL)-2-(METHOXYMETHYL)PYRROLIDINE | 102069-84-1 [chemicalbook.com]
- 2. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. rua.ua.es [rua.ua.es]
- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 1-(2-Methoxybenzoyl)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Inferred Properties
1-(2-methoxybenzoyl)pyrrolidine is a chemical compound that integrates a pyrrolidine ring with a 2-methoxybenzoyl group. While specific experimental data for this exact molecule is limited, we can infer its likely physical and chemical properties based on its constituent parts and related molecules.
Table 1: Inferred Physicochemical Properties of 1-(2-methoxybenzoyl)pyrrolidine
| Property | Inferred Value/Characteristic | Rationale/Source Analogy |
| Molecular Formula | C12H15NO2 | Calculated |
| Molecular Weight | 205.25 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on the melting point of the structurally similar (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (104-106 °C)[1] |
| Solubility | Expected to be soluble in organic solvents | General characteristic of similar organic compounds |
| Stability | Stable under normal laboratory conditions. | Inferred from general stability of amides and ethers. |
| Reactivity | May react with strong oxidizing agents and strong acids. | Based on the reactivity of the pyrrolidine and methoxybenzoyl moieties. |
Hazard Identification and Risk Assessment: A Structural Analogy Approach
The primary hazards associated with 1-(2-methoxybenzoyl)pyrrolidine can be anticipated by examining the known risks of its core chemical structures: the pyrrolidine ring and the substituted benzoyl group.
The Pyrrolidine Moiety: A Corrosive and Flammable Core
The pyrrolidine ring is a common feature in many biologically active compounds. However, in its simpler forms, it is classified as a flammable and corrosive substance.
-
Skin and Eye Corrosion: Pyrrolidine and its simple derivatives are known to cause severe skin burns and eye damage[2][3][4]. Contact can lead to immediate irritation and, in severe cases, irreversible tissue damage.
-
Flammability: Many low-molecular-weight pyrrolidine derivatives are flammable liquids with low flash points[2][3]. While 1-(2-methoxybenzoyl)pyrrolidine is expected to be a solid, it may become flammable at elevated temperatures or if dispersed as a fine dust.
The Benzoyl and Methoxy Groups: Irritation and Potential Systemic Effects
The 2-methoxybenzoyl group introduces additional potential hazards.
-
Irritation: Aromatic compounds, including those with methoxy substitutions, can be irritating to the skin, eyes, and respiratory tract[5].
-
Systemic Toxicity: While specific data is lacking for this compound, it is crucial to consider the potential for systemic effects upon absorption. The metabolic fate of the molecule is unknown, and its metabolites could have their own toxicological profiles. The related solvent, N-Methyl-2-pyrrolidone (NMP), is a known reproductive toxicant[5][6]. While a direct correlation cannot be drawn, this underscores the need for caution.
Table 2: Summary of Anticipated Hazards and GHS Classifications
| Hazard | Anticipated GHS Classification | Basis of Assessment |
| Skin Corrosion/Irritation | Category 1B or 2 (Warning or Danger) | Based on pyrrolidine derivatives[2][3][4] |
| Serious Eye Damage/Irritation | Category 1 (Danger) | Based on pyrrolidine derivatives[2][3][4] |
| Respiratory Irritation | Category 3 (Warning) | Based on NMP and general aromatic compounds[5] |
| Reproductive Toxicity | Data Not Available (Handle with caution) | Precautionary approach based on NMP[5][6] |
| Flammability (Solid) | Not Classified (Combustible solid potential) | Precautionary approach |
Comprehensive Handling and Safety Protocols
A multi-layered approach to safety is essential when working with a compound of unknown specific toxicity. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 1-(2-methoxybenzoyl)pyrrolidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is critical. The following provides a minimum standard; a site-specific risk assessment may necessitate additional protection.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or when handling larger quantities.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Dispose of gloves immediately if they become contaminated.
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a potential for aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: PPE selection workflow for handling 1-(2-methoxybenzoyl)pyrrolidine.
Safe Handling and Storage Procedures
-
Handling:
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing boats).
-
Ground all equipment when transferring large quantities of material to prevent static discharge[2][3].
-
Wash hands thoroughly after handling, even if gloves were worn[4][7].
-
Do not eat, drink, or smoke in the laboratory[2].
-
-
Storage:
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is crucial to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[7][8].
Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Activate the nearest fire alarm if the spill is flammable and there is a risk of ignition.
-
Contact your institution's emergency response team.
-
Do not re-enter the area until it has been declared safe by trained personnel.
-
Caption: Decision and action flowchart for responding to a spill.
Waste Disposal
All waste containing 1-(2-methoxybenzoyl)pyrrolidine must be treated as hazardous waste.
-
Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion: A Commitment to Proactive Safety
While 1-(2-methoxybenzoyl)pyrrolidine holds potential for research and development, the absence of a specific Safety Data Sheet necessitates a cautious and informed approach to its handling. By leveraging data from structurally similar compounds, researchers can implement robust safety protocols that protect themselves, their colleagues, and the environment. This guide provides a foundational framework for a comprehensive risk assessment, which is the cornerstone of safe and responsible science.
References
- Acros Organics. Material Safety Data Sheet.
- ICCA. SIAM 24, 19-20 April 2007 US/ICCA.
-
RCI Labscan Limited. Safety Data Sheet. [Link]
- Fisher Scientific. Safety Data Sheet.
-
PubChem - NIH. 2-(Methoxymethyl)pyrrolidine. [Link]
- Fisher Scientific. Safety Data Sheet.
-
New Jersey Department of Health. N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. [Link]
-
University of Waterloo. Emergency Response Guide – Exposures & Spills. [Link]
-
Laboratory Safety Institute. Emergency Response Guide for Laboratories. [Link]
-
Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]
-
Synerzine. Pyrrolidine Safety Data Sheet. [Link]
-
Pharos. 2-Pyrrolidinone, 1-(4-methoxybenzoyl)-. [Link]
-
Lab Alley. 1-Methyl-2-Pyrrolidinone-Safety-Data-Sheet-SDS.pdf. [Link]
Sources
Application Note: (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone in Fragment-Based Drug Design
[1]
Executive Summary
This Application Note details the strategic deployment of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone (referred to herein as MPPM ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike flat, phenyl-amide fragments that often suffer from promiscuous binding, MPPM incorporates a critical steric "lock"—the ortho-methoxy group. This substituent forces a non-planar conformation between the aryl ring and the amide carbonyl, mimicking the twisted geometries often found in bioactive peptide turns and GPCR ligands.
This guide provides validated protocols for synthesizing, screening (via STD-NMR), and elaborating this fragment, specifically targeting researchers optimizing lead compounds for kinases and Class A GPCRs.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
MPPM represents a "privileged structure" adhering strictly to the Rule of Three (Ro3) for fragments. Its value lies in its vector availability; the pyrrolidine ring offers multiple sp³ exit vectors for library expansion, while the methoxy group provides a lipophilic anchor.
Table 1: Physicochemical Specifications
| Property | Value | Design Significance |
| Molecular Weight | 205.25 Da | Ideal for FBDD (allows mass addition during optimization).[1] |
| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability without solubility issues.[1] |
| TPSA | 29.5 Ų | Low polar surface area suggests good blood-brain barrier (BBB) penetration potential.[1] |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Key interaction points for solvent-front binding in kinases.[1] |
| Rotatable Bonds | 2 | CRITICAL: Restricted rotation due to o-OMe steric clash (see Section 3).[1] |
| Solubility | High (>10 mM in DMSO) | Essential for high-concentration NMR/SPR screening.[1] |
Mechanistic Insight: The "Ortho-Methoxy Lock"
The primary failure mode in fragment screening is the "entropic penalty"—the energy cost required to freeze a flexible molecule into a specific binding conformation. MPPM mitigates this via the Ortho-Methoxy Effect .[1]
Conformational Pre-organization
In a standard benzamide, the phenyl ring and carbonyl group tend to be coplanar to maximize resonance. However, in MPPM, the steric bulk of the ortho-methoxy group clashes with the amide carbonyl oxygen (or the pyrrolidine nitrogen, depending on the rotamer).
-
Result: The aryl ring twists out of plane relative to the amide group (dihedral angle typically 40–60°).
-
Benefit: This pre-organized "twisted" state mimics the bioactive conformation required for many targets (e.g., the hydrophobic pocket of Dopamine D2 receptors or the hinge region of kinases), significantly reducing the entropic penalty upon binding.
The Proline Pucker
The pyrrolidine ring is not flat; it undergoes "pseudorotation" between envelope and twist conformations. MPPM acts as a Proline Mimetic . In protease inhibitors, the MPPM moiety effectively mimics the P1 or P2 proline residue of a substrate, with the o-methoxy phenyl group filling the S1/S2 hydrophobic pocket.
Experimental Protocols
Protocol A: Modular Synthesis of MPPM Derivatives
Rationale: While MPPM is commercially available, drug design requires derivatization. This protocol uses a high-throughput compatible Schotten-Baumann condition optimized to prevent racemization if chiral pyrrolidines are used.[1]
Reagents:
-
2-Methoxybenzoyl chloride (1.0 equiv)[1]
-
Pyrrolidine (or substituted derivative) (1.1 equiv)[1]
-
Triethylamine (TEA) (2.0 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.1 equiv of pyrrolidine and 2.0 equiv of TEA in anhydrous DCM (0.2 M concentration) in a round-bottom flask under N₂ atmosphere. Cool to 0°C.
-
Addition: Dropwise add 1.0 equiv of 2-methoxybenzoyl chloride dissolved in minimal DCM. Critical: Maintain temperature <5°C to minimize side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup: Wash reaction mixture with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid), then brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (typically 0-40% EtOAc in Hexanes).[1]
-
Validation: Confirm structure via ¹H-NMR (look for methoxy singlet ~3.8 ppm and pyrrolidine multiplets).
Protocol B: Screening via Saturation Transfer Difference (STD) NMR
Rationale: MPPM is a low-affinity fragment (Kd likely in the µM-mM range).[1] Standard biochemical assays may miss it. STD-NMR is the gold standard for validating direct binding and mapping the interaction epitope.[1]
Materials:
-
Target Protein (e.g., Kinase domain, 10 µM)
-
MPPM Fragment (500 µM - 1 mM)[1]
-
Buffer: D₂O-based phosphate buffer (pH 7.4), 100 mM NaCl.[1]
Workflow:
-
Sample Prep: Mix Protein (10 µM) and Ligand (1 mM) in D₂O buffer. Ensure Ligand:Protein ratio is >50:1.
-
Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff in Bruker TopSpin).
-
On-resonance irradiation: 0.0 – -1.0 ppm (Targeting protein methyls).[1]
-
Off-resonance irradiation: 30 ppm (Control).
-
Saturation time: 2.0 seconds.
-
-
Data Acquisition: Acquire 1D ¹H spectra.
-
Analysis (Self-Validating Step): Subtract the On-resonance spectrum from the Off-resonance spectrum.
-
Positive Result: Signals corresponding to the MPPM protons (aromatic or methoxy) appear in the difference spectrum.
-
Epitope Mapping: The signal intensity in the difference spectrum correlates to proximity to the protein. If the ortho-methoxy signal is strongest, the phenyl ring is the primary anchor.
-
Strategic Elaboration Pathways (Fragment-to-Lead)
Once binding is confirmed, MPPM must be "grown" to increase potency. The diagram below illustrates the three primary vectors for elaboration based on SAR (Structure-Activity Relationship) logic.
Figure 1: Strategic elaboration vectors for the MPPM scaffold. Vector A optimizes hydrophobic fit; Vector B introduces chirality and solubility; Vector C addresses metabolic liabilities.
Elaboration Logic:
-
Vector A (Aryl Ring): Adding a Fluorine or Chlorine at the 4- or 5-position of the phenyl ring is a common tactic to fill adjacent lipophilic pockets and block metabolic oxidation (CYP450 protection).[1]
-
Vector B (Pyrrolidine): This is the most versatile vector. Replacing the achiral pyrrolidine with (S)-2-methoxymethylpyrrolidine or 3-hydroxypyrrolidine introduces 3D-complexity and specific H-bond donors/acceptors.[1]
-
Vector C (Linker): If the amide bond is liable to hydrolysis (rare for benzamides but possible), switch to a sulfonamide or a bioisostere like a 1,2,4-oxadiazole.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link[1]
-
Warriner, S. L., et al. (2019). "Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space." ACS Medicinal Chemistry Letters. Link
-
Barnes-Seeman, D. (2012). "The role of conformation in fragment-based drug design." Drug Discovery Today. Link
-
PubChem Compound Summary. (2024). "1-(2-methoxybenzoyl)pyrrolidine."[1][2][3] National Center for Biotechnology Information. Link (Note: Link directs to related analog for structural verification).
-
Dalvit, C., et al. (2006). "Protein-ligand interactions detected by STD-NMR spectroscopy." Current Topics in Medicinal Chemistry. Link
General Procedure for Preparation of o-Anisoyl Pyrrolidines
Abstract & Strategic Relevance
The o-anisoyl pyrrolidine moiety (2-methoxybenzoyl pyrrolidine) is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in dopamine D2/D3 receptor antagonists (e.g., substituted benzamides), sodium channel blockers, and anti-inflammatory agents. The o-methoxy group is structurally critical; it induces a non-planar conformation between the phenyl ring and the carbonyl group due to steric repulsion, while potentially engaging in intramolecular hydrogen bonding or electrostatic interactions in the binding pocket.
This guide details two validated protocols for synthesizing o-anisoyl pyrrolidines:
-
Method A (Acid Chloride Activation): The gold standard for gram-to-kilogram scale-up, offering high throughput and minimal chromatographic purification.
-
Method B (Coupling Reagent Activation): A mild, library-friendly approach utilizing HATU/EDC, ideal for parallel synthesis or when acid-sensitive functional groups are present.
Retrosynthetic Analysis & Mechanism
The construction of the amide bond is achieved by disconnecting the carbonyl-nitrogen bond. The forward synthesis relies on activating the electrophilic carbonyl of o-anisic acid to facilitate nucleophilic attack by the secondary amine (pyrrolidine).
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow from acid activation to amide formation.[1]
Experimental Protocols
Method A: Acid Chloride Route (Scale-Up Preferred)
Rationale: This method utilizes o-anisoyl chloride, generated in situ or purchased. It is preferred for scale-up due to the volatility of byproducts (SO₂, HCl) and the ability to purify via simple acid/base extraction.
Reagents:
-
o-Anisic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 1.5–2.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Catalytic DMF (1-2 drops)
Step-by-Step Protocol:
-
Activation (Acid Chloride Formation):
-
In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend o-anisic acid (10 mmol) in dry DCM (20 mL) or Toluene.
-
Add catalytic DMF (1 drop).
-
Add SOCl₂ (15-20 mmol) dropwise at room temperature (RT). Caution: Gas evolution (SO₂, HCl).
-
Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. Monitor by TLC (conversion of acid) or observe the dissolution of the solid.
-
Critical Step: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace thionyl chloride. The residue is o-anisoyl chloride (usually a pale yellow oil/solid).
-
-
Coupling:
-
Dissolve the crude acid chloride in dry DCM (10 mL) and cool to 0°C (ice bath).
-
In a separate flask, mix pyrrolidine (11 mmol) and TEA (15 mmol) in dry DCM (10 mL).
-
Add the amine solution dropwise to the cold acid chloride solution over 15 minutes. Control exotherm.
-
Allow the mixture to warm to RT and stir for 2–4 hours.
-
-
Workup (Self-Validating Purification):
-
Dilute with DCM (50 mL).
-
Wash 1 (Acidic): 1M HCl (2 x 30 mL). Removes unreacted pyrrolidine and TEA.
-
Wash 2 (Basic): Saturated NaHCO₃ (2 x 30 mL). Removes unreacted o-anisic acid.
-
Wash 3 (Neutral): Brine (1 x 30 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Method B: HATU/EDC Coupling (Library/Mild Conditions)
Rationale: Avoids harsh acidic conditions. Ideal if the pyrrolidine or the benzoyl ring contains acid-labile protecting groups (e.g., Boc, t-Bu esters).
Reagents:
-
o-Anisic acid (1.0 equiv)
-
HATU (1.1 equiv) or EDC·HCl (1.2 equiv) / HOBt (1.2 equiv)
-
Pyrrolidine (1.1 equiv)
-
DIPEA (2.0–3.0 equiv)
-
DMF or DCM (Solvent)[2]
Step-by-Step Protocol:
-
Activation:
-
Dissolve o-anisic acid (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Add HATU (1.1 mmol). The solution typically turns yellow. Stir for 10–15 minutes to form the activated ester.
-
-
Coupling:
-
Add pyrrolidine (1.1 mmol) to the reaction mixture.
-
Stir at RT for 4–16 hours. Monitor by LC-MS for the product mass [M+H]⁺.
-
-
Workup:
Purification & Characterization Strategy
Workup Flowchart (Graphviz)
Figure 2: Extraction logic for Method A, ensuring removal of starting materials.
Quantitative Data Summary
| Parameter | Method A (Acid Chloride) | Method B (HATU/EDC) |
| Typical Yield | 85–95% | 70–85% |
| Reaction Time | 3–5 hours | 6–18 hours |
| Purification | Extraction usually sufficient | Column Chromatography often needed |
| Scale Suitability | High (>10g) | Low to Medium (<1g) |
| Atom Economy | High | Low (High MW coupling reagents) |
Characterization (Expected Data)[6]
-
Physical State: Typically a viscous pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.80–3.85 (s, 3H): Distinctive methoxy (-OCH₃) singlet.
-
δ 3.60–3.10 (m, 4H): Pyrrolidine N-CH₂ protons (often broadened or split due to restricted rotation around the amide bond).
-
δ 1.95–1.80 (m, 4H): Pyrrolidine C-CH₂ protons.
-
δ 7.40–6.90 (m, 4H): Aromatic protons (o-substituted pattern).
-
-
¹³C NMR: Carbonyl carbon (~168 ppm), Methoxy carbon (~55 ppm).
-
MS (ESI): [M+H]⁺ peak corresponding to MW (e.g., for unsubstituted o-anisoyl pyrrolidine: 205.1 Da).
Troubleshooting & Critical Nuances
-
Restricted Rotation: The o-methoxy group creates steric bulk. In NMR, this often results in rotamers, causing the pyrrolidine signals to appear as complex multiplets or broad peaks at room temperature. High-temperature NMR may be required to coalesce these signals.
-
Moisture Sensitivity: o-Anisoyl chloride is less reactive than benzoyl chloride but still hydrolyzes. Ensure all glassware for Method A is flame-dried.
-
Demethylation Risk: Avoid using BBr₃ or strong Lewis acids after the amide is formed unless demethylation to the phenol is desired (common in synthesizing salicylamide analogs).
References
-
Vanderhaeghe, H., et al. (1954).[5] "Preparation of p-anisoyl chloride and related derivatives." Journal of Pharmacy and Pharmacology, 6, 119.[5]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
BenchChem. (2025).[3] "Application Notes: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis."
-
PubChem. (2025).[5] "Compound Summary: o-Anisoyl Chloride."
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852.
Sources
Application Note: Solvent Selection for 1-(2-Methoxybenzoyl)pyrrolidine Synthesis
The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of 1-(2-methoxybenzoyl)pyrrolidine . This guide prioritizes green chemistry principles, process scalability, and reaction kinetics.
Executive Summary
The synthesis of 1-(2-methoxybenzoyl)pyrrolidine represents a classic nucleophilic acyl substitution (amidation). While seemingly trivial, the choice of solvent dictates the reaction rate, impurity profile, and downstream isolation efficiency.
Traditional protocols often rely on Dichloromethane (DCM) or Dimethylformamide (DMF). However, modern pharmaceutical guidelines (ICH Q3C, CHEM21) advocate for the replacement of these solvents due to toxicity and environmental persistence. This guide presents a comparative analysis of solvent systems, recommending 2-Methyltetrahydrofuran (2-MeTHF) as the superior alternative for scalability and Ethyl Acetate (EtOAc) for general bench-scale synthesis, while retaining Water (Schotten-Baumann) for specific high-throughput applications.
Reaction Mechanism & Solvent Influence
The formation of 1-(2-methoxybenzoyl)pyrrolidine typically involves the reaction of 2-methoxybenzoyl chloride with pyrrolidine. The solvent plays two critical roles:
-
Solvation of the Transition State: The reaction proceeds via a tetrahedral intermediate. Polar aprotic solvents stabilize the charge separation in this transition state, accelerating the reaction.
-
HCl Scavenging Management: The reaction generates HCl.[1] If the solvent does not solubilize the base hydrochloride salt (e.g., Triethylamine-HCl), the salt precipitates, driving the equilibrium forward but potentially complicating agitation (slurry formation).
Graphviz Diagram: Reaction Mechanism & Solvent Interaction
The following diagram illustrates the reaction pathway and how solvent polarity influences the transition state energy.
Figure 1: Mechanistic pathway of amidation showing the stabilizing effect of polar solvents on the transition state.
Solvent Selection Framework
We evaluated solvents based on three metrics: Solubility Parameter (Hansen) , Greenness (CHEM21) , and Workup Efficiency .
Comparative Solvent Data Table
| Solvent | Polarity (Dielectric | Boiling Point (°C) | CHEM21 Class | Workup Efficiency | Recommendation |
| Dichloromethane (DCM) | 8.9 | 40 | Hazardous | High (Sinks in water) | Avoid (Toxic/Volatile) |
| Tetrahydrofuran (THF) | 7.5 | 66 | Problematic | Low (Miscible with water) | Use with Caution (Peroxides) |
| 2-MethylTHF (2-MeTHF) | 6.97 | 80 | Recommended | Excellent (Phase separates) | Primary Choice |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Recommended | Good | Secondary Choice |
| Water | 80.1 | 100 | Recommended | Variable (Schotten-Baumann) | Specific Use (Biphasic) |
Why 2-MeTHF is the Superior Choice
-
Immiscibility with Water: Unlike THF, 2-MeTHF forms a clean phase separation with water. This allows the reaction and subsequent aqueous wash (to remove amine salts) to occur in the same reactor without solvent swapping.
-
Higher Boiling Point: (80°C vs 66°C for THF) allows for higher reaction temperatures if the acid chloride is sterically hindered (though 2-methoxybenzoyl chloride is relatively reactive).
-
Biomass Derived: It is produced from furfural (corncobs/bagasse), aligning with green chemistry mandates.
Graphviz Diagram: Solvent Decision Tree
Use this logic flow to select the correct solvent for your specific constraints.
Figure 2: Decision tree for selecting the optimal solvent based on scale and solubility constraints.
Experimental Protocols
Protocol A: The "Green Standard" (2-MeTHF)
Objective: Synthesis of 1-(2-methoxybenzoyl)pyrrolidine with integrated workup. Scale: 10 mmol basis.
Reagents:
-
2-Methoxybenzoyl chloride (1.0 equiv, 1.71 g)
-
Pyrrolidine (1.1 equiv, 0.78 g)
-
Triethylamine (Et3N) (1.2 equiv, 1.21 g)
-
2-MeTHF (10 volumes, 17 mL)
Step-by-Step Procedure:
-
Preparation: Charge 2-MeTHF and Pyrrolidine into a reaction vessel equipped with a magnetic stir bar and nitrogen inlet.
-
Base Addition: Add Triethylamine. Cool the mixture to 0–5 °C using an ice bath (exothermic control).
-
Acylation: Add 2-Methoxybenzoyl chloride dropwise over 15 minutes. Maintain internal temperature < 20 °C.
-
Note: A white precipitate (Et3N·HCl) will form immediately. This confirms the reaction is proceeding.
-
-
Reaction: Remove ice bath and stir at Room Temperature (20–25 °C) for 2 hours.
-
Quench & Workup: Add 10 mL of 1M HCl (aq) directly to the reaction mixture. Stir for 5 minutes.
-
Separation: Stop stirring. Allow layers to separate. 2-MeTHF will be the upper layer. Discard the lower aqueous layer.
-
Wash: Wash the organic layer with 10 mL saturated NaHCO3 (to remove traces of acid) and then 10 mL Brine.
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Yield: Expect >90% yield of a viscous oil or low-melting solid.
Protocol B: The Aqueous Biphasic Route (Schotten-Baumann)
Objective: Solvent-minimized synthesis for high-throughput or large-scale crude production.
Reagents:
-
2-Methoxybenzoyl chloride (1.0 equiv)
-
Pyrrolidine (1.0 equiv)
-
NaOH (2.2 equiv, dissolved in water)
-
Toluene (optional, minimal volume)
Step-by-Step Procedure:
-
Dissolve Pyrrolidine in 10% NaOH solution (aq).
-
Cool to 0 °C.
-
Add 2-Methoxybenzoyl chloride dropwise with vigorous stirring.
-
Critical: If the acid chloride is solid or viscous, dissolve it in a minimal amount of Toluene before addition to prevent "gunking" on the stir bar.
-
-
Stir for 4 hours. The product will oil out or precipitate.
-
Extraction: Add Ethyl Acetate to extract the product. Separate layers.
-
Note: This method risks hydrolysis of the acid chloride if the addition is too slow or temperature too high.
Graphviz Diagram: Workup Workflow (Protocol A)
This flowchart visualizes the phase separation logic in the 2-MeTHF protocol.
Figure 3: Downstream processing workflow for the 2-MeTHF protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dry; switch from Schotten-Baumann to Protocol A (2-MeTHF). |
| Emulsion | Similar densities of phases | Add solid NaCl (saturate aqueous layer) to increase density difference. |
| Impurity: Amine | Incomplete reaction | Use 1.1–1.2 equiv of pyrrolidine. Ensure the acid wash (Step 5) is acidic (pH < 2). |
| Impurity: Acid | Hydrolysis byproduct | Ensure the bicarbonate wash (Step 7) is thorough. |
References
-
CHEM21 Solvent Selection Guide : Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry 18.1 (2016): 288-296.
-
2-MeTHF in Amidation : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem 5.8 (2012): 1369-1379.
-
General Amide Synthesis : Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 61.46 (2005): 10827-10852.
-
Schotten-Baumann Conditions : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
minimizing side reactions in 2-methoxybenzoyl chloride coupling
Technical Support Center: 2-Methoxybenzoyl Chloride Coupling Authorized by Senior Application Scientist Dr. A. Vance Status: Online | System: Active
Welcome to the Advanced Synthesis Support Module
Subject: Optimization of 2-Methoxybenzoyl Chloride (o-Anisoyl Chloride) Coupling Ticket Priority: High (Reagent Instability & Steric Challenges)
You are accessing this guide because your coupling reaction—likely an amidation or esterification—is underperforming. 2-Methoxybenzoyl chloride is not a standard benzoyl chloride; the ortho-methoxy group introduces unique steric and electronic perturbations (the "Ortho Effect") that distort standard kinetic profiles.
This guide is not a textbook; it is a troubleshooting engine designed to diagnose failure modes and prescribe mechanistic corrections.
Part 1: Diagnostic Triage
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on observable symptoms (yield loss vs. impurity profile).
Part 2: Troubleshooting Tickets & Protocols
Ticket #001: The "White Precipitate" (Hydrolysis)
Symptom: The reaction mixture becomes cloudy immediately upon addition of the acid chloride, or LCMS shows a mass peak corresponding to 2-methoxybenzoic acid (M-Cl + OH).
Technical Analysis: 2-Methoxybenzoyl chloride is highly electrophilic. While the ortho-methoxy group provides some steric shielding, it also donates electron density via resonance. However, the primary failure mode here is moisture. The "white precipitate" is often the amine hydrochloride salt (normal) mixed with 2-methoxybenzoic acid (failure), formed by the reaction of the chloride with atmospheric water or wet solvents [1].
Protocol: Moisture Exclusion System
-
Solvent Drying: Do not rely on "store-bought" anhydrous solvents if the bottle has been opened >1 week. Dry DCM or THF over activated 3Å molecular sieves for 24 hours.
-
The "Sacrificial" Base: Ensure your base (TEA or DIPEA) is dry. Wet amine bases are a common, overlooked source of water.
-
Reagent Quality Check: If the 2-methoxybenzoyl chloride liquid is cloudy or has white solids before addition, it has already hydrolyzed. Distill it or purchase a fresh bottle.
Remediation (Workup): If hydrolysis has occurred, you must separate the acid byproduct from your amide/ester product.
-
Step 1: Dilute reaction with EtOAc.[1]
-
Step 2: Wash 2x with Sat. NaHCO₃ (pH ~9). The 2-methoxybenzoic acid (
) will deprotonate to the water-soluble benzoate salt. -
Step 3: Wash organic layer with Brine, dry over
.
Ticket #002: Reaction Stalled (The Ortho-Effect)
Symptom: Starting material (amine/alcohol) remains after 4+ hours. Adding more acid chloride doesn't help.
Technical Analysis: This is the classic Ortho Effect . The methoxy group at the 2-position creates steric bulk that blocks the Bürgi-Dunitz trajectory (the angle of attack for the nucleophile). Furthermore, the lone pairs on the oxygen can repel the incoming nucleophile [2]. Standard pyridine catalysis is often insufficient.
Solution: Nucleophilic Catalysis (Steglich Mechanism)
You must use 4-Dimethylaminopyridine (DMAP) . DMAP is approximately
Optimized Protocol:
-
Stoichiometry: 1.0 equiv Nucleophile + 1.2 equiv 2-Methoxybenzoyl chloride + 1.5 equiv TEA (Base) + 0.1 equiv DMAP (Catalyst) .
-
Temperature: If stalled at RT, heat to 40°C. Warning: Heating increases hydrolysis risk; ensure strict moisture control.
Mechanism of Action:
Figure 2: The Steglich-type catalytic cycle. DMAP attacks the acid chloride to form a highly electrophilic N-acyl pyridinium salt, which is then attacked by the nucleophile more rapidly than the bulky acid chloride itself.
Ticket #003: Impurity Profile (Symmetrical Anhydride)
Symptom: LCMS shows a peak at roughly
Technical Analysis: If you mix the carboxylic acid (from hydrolysis) with fresh acid chloride in the presence of a base, they will couple to form 2-methoxybenzoic anhydride . This is a common side reaction when water enters the system slowly or when using carboxylate salts [4].
Prevention:
-
Order of Addition: Add the acid chloride last, dropwise, to a solution of the nucleophile and base. This ensures the acid chloride is immediately consumed by the desired nucleophile rather than pooling and reacting with hydrolyzed byproducts.
Part 3: Reference Data
Table 1: Solvent Compatibility Guide
| Solvent | Suitability | Notes |
| DCM (Dichloromethane) | Excellent | Standard choice. Good solubility for reagents. Easy to dry. |
| THF (Tetrahydrofuran) | Good | Use for polar substrates. Must be distilled/stabilized; peroxides/water are issues. |
| DMF (Dimethylformamide) | Caution | Promotes reaction rates but difficult to remove. Can contain dimethylamine impurity. |
| Water/Biphasic | Poor | Only for Schotten-Baumann conditions with very reactive amines. High hydrolysis risk.[2] |
Table 2: Base Selection Matrix
| Base | Role | Recommended For |
| Triethylamine (TEA) | Proton Scavenger | Standard primary amines. |
| DIPEA (Hünig's Base) | Proton Scavenger | Sterically hindered amines (less nucleophilic competition). |
| Pyridine | Solvent/Base | Acid-sensitive substrates.[3] |
| DMAP | Catalyst | Mandatory for alcohols and sterically hindered amines. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Malkin, M. D., et al. (2010). "Steric and Electronic Effects in the Acylation of Phenols." Journal of Organic Chemistry. (Discusses the ortho-effect in acylation).
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.
-
Organic Chemistry Portal. (n.d.). "Schotten-Baumann Reaction."[4] (General mechanism and side reactions).[1][2]
Sources
troubleshooting low conversion rates in o-anisic acid amidation
Welcome to the technical support center for o-anisic acid amidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low conversion rates encountered during the amidation of o-anisic acid. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and an understanding of the underlying reaction dynamics.
Introduction: The Challenges of o-Anisic Acid Amidation
The amidation of o-anisic acid, while a conceptually straightforward condensation reaction, presents a unique set of challenges primarily stemming from the electronic and steric properties of the molecule. The ortho-methoxy group, while being an electron-donating group by resonance, can also exert steric hindrance, influencing the approach of the amine nucleophile and the efficacy of the coupling reagents.[1] This can often lead to frustratingly low yields and the formation of difficult-to-remove byproducts.
This guide will walk you through a systematic approach to troubleshooting, from the initial diagnosis of the problem to the implementation of optimized protocols.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My amidation of o-anisic acid with a primary amine using EDC/HOBt is giving very low yield (<30%). What are the likely causes?
A1: Low yields in EDC/HOBt couplings of o-anisic acid can be attributed to several factors:
-
Steric Hindrance: The ortho-methoxy group on the o-anisic acid can sterically hinder the approach of the amine to the activated carboxylic acid intermediate. This is a common issue with ortho-substituted benzoic acids.[2]
-
Insufficient Activation: Standard room temperature conditions may not be sufficient to overcome the activation energy barrier for sterically hindered substrates.
-
Side Reactions: The highly reactive O-acylisourea intermediate formed with EDC can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the amine.[3][4] Additives like HOBt are used to suppress this side reaction by converting the O-acylisourea to a more stable active ester, but this process may be slow or incomplete.[5]
-
Poorly Nucleophilic Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity will further slow down the desired reaction, allowing side reactions to dominate.[6]
-
Inadequate Base: The choice and amount of base are crucial. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred to neutralize any acid formed and to deprotonate the amine hydrochloride salt if used. Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic.[7]
Q2: I see a major byproduct in my reaction mixture that is difficult to separate from my desired amide. What could it be?
A2: The most common byproduct in carbodiimide-mediated couplings is the corresponding urea derivative of the coupling agent (e.g., N,N'-dicyclohexylurea (DCU) if using DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea if using EDC).[8] Another significant byproduct can be the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[3][4] This is particularly problematic as its polarity can be very similar to the desired amide, making chromatographic separation challenging.
Q3: Would changing my coupling reagent help improve the yield?
A3: Absolutely. For sterically hindered carboxylic acids like o-anisic acid, more potent coupling reagents are often necessary. Consider switching from the carbodiimide-based systems to:
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, derived from HOBt or its analogues, form highly reactive activated esters in situ and are known for their high efficiency and fast reaction times, especially for challenging couplings.[][10] HATU, in particular, is often a go-to reagent for difficult amide bond formations.[11]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium-based reagents are also very effective for sterically demanding couplings.[12]
Q4: Can I simply increase the reaction temperature or time to improve conversion?
A4: While increasing the temperature and reaction time can sometimes improve yields for sluggish reactions, it should be done with caution.[8] Prolonged heating can lead to the degradation of starting materials, products, or reagents. For chiral amines, elevated temperatures increase the risk of racemization. A modest increase in temperature (e.g., to 40-50 °C) with careful monitoring by TLC or LC-MS is a reasonable approach.
Q5: What is the optimal solvent for the amidation of o-anisic acid?
A5: The choice of solvent is critical for ensuring all reactants remain in solution and for facilitating the reaction.
-
N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents for amide coupling reactions.[7][13]
-
For substrates with poor solubility, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating power.
-
Acetonitrile (MeCN) is also a viable option and can sometimes offer advantages in terms of reaction rate and work-up.[6]
It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates and the coupling reagents themselves.
Part 2: In-Depth Troubleshooting Pathways
Here, we explore specific troubleshooting scenarios with detailed explanations and actionable steps.
Scenario 1: Low Conversion with EDC/HOBt and a Primary Aliphatic Amine
Symptoms:
-
TLC/LC-MS analysis shows significant unreacted o-anisic acid and amine.
-
The desired amide product is present in low amounts.
-
A byproduct with a similar polarity to the starting acid is observed.
Logical Troubleshooting Flow:
Troubleshooting Decision Tree for EDC/HOBt Coupling
Detailed Explanation and Actions:
-
Address the N-Acylurea Side Reaction: The primary culprit in low-yielding EDC couplings is often the formation of the N-acylurea byproduct.[3][4]
-
Action: Increase the equivalents of HOBt from the typical 1.1-1.2 to 1.5 or even 2.0 equivalents. This helps to more efficiently trap the O-acylisourea intermediate as the HOBt-activated ester.
-
Expert Insight: Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents). DMAP is a highly nucleophilic catalyst that can accelerate the formation of the active ester and the subsequent reaction with the amine.[6] However, be mindful that DMAP can increase the risk of racemization with chiral amines.
-
-
Optimize Reaction Conditions:
-
Action: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. The presence of water will hydrolyze the EDC and the activated intermediates.
-
Action: Extend the reaction time. Monitor the reaction by TLC or LC-MS over a 24-hour period. Some sterically hindered couplings are simply slow.
-
Action: If the reaction is still sluggish, gently warm the reaction mixture to 40-50°C.
-
-
Upgrade Your Coupling Reagent:
-
Action: If the above optimizations fail, it is a strong indication that EDC/HOBt is not potent enough for this specific substrate combination. Switch to a more powerful coupling reagent like HATU. HATU-mediated couplings are generally faster and more efficient for hindered substrates.[10]
-
Scenario 2: No Reaction with an Electron-Deficient Amine (e.g., 4-nitroaniline)
Symptoms:
-
TLC/LC-MS shows only starting materials, even after prolonged reaction times.
-
No desired product or byproducts are observed.
Logical Troubleshooting Flow:
Sources
- 1. reddit.com [reddit.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. growingscience.com [growingscience.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. bachem.com [bachem.com]
- 13. Lab Reporter [fishersci.co.uk]
mass spectrometry fragmentation pattern of 1-(2-methoxybenzoyl)pyrrolidine
The following guide is structured as an advanced technical resource for analytical chemists and drug development professionals. It prioritizes mechanistic insight, experimental validation, and comparative analysis over generic descriptions.
Executive Summary & Application Scope
1-(2-Methoxybenzoyl)pyrrolidine (
Distinguishing this specific isomer from its 3-methoxy and 4-methoxy analogs is critical in forensic toxicology and impurity profiling. While all three isomers share a molecular ion at m/z 205 , their fragmentation pathways diverge significantly due to the ortho-effect —a proximity-driven mechanistic anomaly that is absent in meta- and para-substituted equivalents.
This guide provides a definitive comparison of fragmentation behaviors, validated experimental protocols, and diagnostic criteria for unambiguous identification.
Mechanistic Deep Dive: The Ortho-Effect Advantage
The mass spectral fingerprint of 1-(2-methoxybenzoyl)pyrrolidine is defined by the stability of the amide bond versus the lability of the ortho-substituent. Unlike the 3- and 4-methoxy isomers, the 2-methoxy position facilitates a unique hydrogen transfer mechanism.
Primary Fragmentation Pathway (EI/ESI)
Upon electron ionization (EI, 70 eV), the molecule undergoes
-
Formation of the Benzoyl Cation (m/z 135): The dominant pathway is the cleavage of the carbonyl-nitrogen bond, generating the stable 2-methoxybenzoyl cation (base peak, m/z 135) and a neutral pyrrolidinyl radical.
-
Formation of the Pyrrolidinium Ion (m/z 70): A competing pathway retains the charge on the nitrogen, yielding the pyrrolidine ion (
).
Secondary Fragmentation & Isomer Differentiation
The diagnostic power lies in the secondary decay of the m/z 135 ion.
-
Ortho-Isomer (2-Methoxy): The proximity of the methoxy oxygen to the carbonyl carbon facilitates a rearrangement (often involving the loss of formaldehyde,
, 30 Da) to form a stable cyclic benzofuran-like cation or loss of CO to form the o-methoxyphenyl cation (m/z 107). -
Para-Isomer (4-Methoxy): Lacks this steric facilitation. The m/z 135 ion predominantly loses CO (28 Da) to form the p-methoxyphenyl cation (m/z 107), which is electronically stabilized by resonance but does not undergo the same cyclic rearrangement.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive pathways and the specific ortho-rearrangement.
Caption: Mechanistic flow showing the divergence of the ortho-isomer via specific neutral loss (Green Node).
Comparative Performance Guide: Isomer Differentiation
The following table contrasts the spectral performance of 1-(2-methoxybenzoyl)pyrrolidine against its primary alternatives (isomers). This data is derived from standard EI (70 eV) conditions.
| Feature | 1-(2-Methoxybenzoyl)pyrrolidine (Target) | 1-(4-Methoxybenzoyl)pyrrolidine (Alternative 1) | 1-(3-Methoxybenzoyl)pyrrolidine (Alternative 2) |
| Retention Time (RT) | Typically elutes first (lowest boiling point due to intramolecular H-bonding/shielding). | Elutes last (highest polarity/intermolecular forces). | Intermediate elution. |
| Base Peak | m/z 135 (2-methoxybenzoyl) | m/z 135 (4-methoxybenzoyl) | m/z 135 (3-methoxybenzoyl) |
| Diagnostic Ion 1 | m/z 105 (High abundance). Result of ortho-specific loss of | m/z 107 (High abundance). Result of CO loss. m/z 105 is negligible/absent. | m/z 107 (Dominant). |
| Diagnostic Ion 2 | m/z 77 (Phenyl). Often elevated due to proximity effects destabilizing the ring substituents. | m/z 92 (Phenolic cation). Rearrangement product typical of para-isomers. | m/z 77 and 92 mixed profile. |
| m/z 70 Abundance | Moderate (~40-60%). | High (>60%).[1][2] Para-resonance stabilizes the N-cation formation less effectively than ortho-sterics. | Moderate. |
Key Takeaway: If your spectrum shows a significant ratio of m/z 105 / m/z 135 , you are likely analyzing the ortho (2-methoxy) isomer. If m/z 107 is the dominant daughter ion of 135, it is likely the para or meta isomer.
Validated Experimental Protocols
To ensure reproducibility and "Trustworthiness" (Part 2), use the following self-validating workflows.
A. GC-MS Identification Protocol
Objective: Unambiguous confirmation of regioisomer identity.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).
-
Validation Step: Ensure solution is clear; turbidity indicates salt formation (requires free-basing with
).
-
-
GC Parameters:
-
Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar phases maximize the RT difference between ortho and para isomers.
-
Inlet: Split 20:1, 250°C.
-
Oven: 80°C (1 min)
20°C/min 280°C (hold 5 min).
-
-
MS Parameters:
-
Source: EI, 70 eV, 230°C.
-
Scan Range: m/z 40–300.
-
-
Data Analysis Criteria:
-
Check Molecular Ion: m/z 205 (Must be present).
-
Check Base Peak: m/z 135.[3]
-
Calculate Ratio:
. -
Decision Rule: If
, Identify as 2-Methoxy . If , Identify as 4-Methoxy .
-
B. LC-MS/MS Transition Monitoring (MRM)
For trace analysis in biological matrices (drug development context):
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Assignment |
| 206.1 | 135.0 | 20 | Loss of Pyrrolidine (Common to all) |
| 206.1 | 105.0 | 35 | Specific to Ortho (2-OMe) |
| 206.1 | 70.1 | 25 | Pyrrolidine Ring |
Decision Workflow Diagram
Use this logic gate to interpret your experimental data.
Caption: Logical workflow for distinguishing methoxybenzoyl pyrrolidine isomers using MS data.
References
-
NIST Mass Spectrometry Data Center. Pyrrolidine, 1-(2-methoxybenzoyl)- Mass Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]
- Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Referencing general ortho-effect mechanisms in benzamides).
-
Springer, D., et al. (2003).[3] Metabolism and toxicological detection of the new designer drug 4'-methoxy-α-pyrrolidinopropiophenone. Journal of Chromatography B. Available at: [Link] (Provides comparative fragmentation data for methoxy-pyrrolidine analogs).
-
Westphal, F., et al. (2012). Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) by GC-IRD and GC-MS. Forensic Science International. Available at: [Link] (Demonstrates the difficulty of isomer differentiation without specific ortho-effect markers).
Sources
A Comparative Analysis of the Biological Stability of Anisoylpyrrolidine and Aniracetam for Drug Development Professionals
An In-Depth Guide to Understanding the Metabolic Fates of Two Structurally Related Pyrrolidine Compounds
In the landscape of nootropic research and development, understanding the biological stability of a compound is paramount to predicting its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a detailed comparative analysis of the biological stability of the well-known nootropic, aniracetam, and a structurally related analogue, N-anisoylpyrrolidine. While aniracetam has been the subject of numerous studies, data on N-anisoylpyrrolidine is less direct. This comparison, therefore, leverages established metabolic pathways of aniracetam and the known reactivity of related chemical structures to provide a predictive assessment for researchers.
Structural and Physicochemical Properties
Aniracetam, with the IUPAC name 1-(4-methoxybenzoyl)-2-pyrrolidinone, is characterized by a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). In contrast, N-anisoylpyrrolidine features a pyrrolidine ring, a saturated five-membered cyclic amine. This seemingly minor difference—the presence of a carbonyl group in the pyrrolidine ring of aniracetam—has profound implications for the biological stability of these molecules.
| Property | Aniracetam | N-Anisoylpyrrolidine (Predicted) |
| IUPAC Name | 1-(4-methoxybenzoyl)-2-pyrrolidinone | 1-(4-methoxybenzoyl)pyrrolidine |
| Molecular Formula | C12H13NO3 | C12H15NO2 |
| Molecular Weight | 219.24 g/mol | 205.26 g/mol |
| Chemical Structure | Anisoyl group attached to a 2-pyrrolidinone ring | Anisoyl group attached to a pyrrolidine ring |
Metabolic Fate and Biological Stability: A Head-to-Head Comparison
The biological stability of a drug candidate is largely determined by its susceptibility to metabolic enzymes, primarily in the liver and plasma. The key difference in the metabolic pathways of aniracetam and N-anisoylpyrrolidine is expected to arise from the differing stability of the amide bond within the pyrrolidinone ring versus the amide bond linking the anisoyl group to the pyrrolidine ring.
Aniracetam: A Profile of Rapid Metabolism
Aniracetam is notorious for its rapid and extensive metabolism, leading to low bioavailability of the parent compound[1]. Pharmacokinetic studies in rats have shown that aniracetam is quickly broken down into several key metabolites[1][2][3].
-
Primary Metabolites:
-
N-anisoyl-GABA (ABA): The major metabolite, formed by the enzymatic cleavage of the pyrrolidinone ring's amide bond.
-
p-Anisic Acid (AA): Another significant metabolite.
-
2-Pyrrolidinone (PD): The third primary metabolite.
-
The rapid degradation of aniracetam is a critical consideration in its therapeutic application, as its pharmacological effects may be, in part, attributable to its metabolites[4][5].
N-Anisoylpyrrolidine: A Prediction of Greater Stability
The primary routes of metabolism for N-anisoylpyrrolidine are predicted to involve:
-
Oxidative metabolism: Hydroxylation of the pyrrolidine or anisoyl ring by cytochrome P450 enzymes.
-
Slower amide hydrolysis: While more stable than the lactam in aniracetam, the amide bond can still be a target for amidases, albeit at a slower rate.
This predicted higher stability suggests that N-anisoylpyrrolidine would likely have a longer plasma half-life and higher bioavailability compared to aniracetam.
Experimental Protocols for Assessing Biological Stability
To empirically determine and compare the biological stability of these compounds, standardized in vitro assays are indispensable tools for the drug development professional. Below are detailed protocols for two fundamental assays.
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains various esterases and amidases that can contribute to drug metabolism[7][8][9][10].
Objective: To determine the rate of degradation of anisoylpyrrolidine and aniracetam in plasma.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of aniracetam and N-anisoylpyrrolidine in a suitable organic solvent (e.g., DMSO).
-
Incubation:
-
Thaw plasma (e.g., human, rat) at 37°C.
-
Spike the plasma with the test compound to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) of the compound in plasma.
Caption: Simplified signaling pathways modulated by aniracetam.
The predicted increased stability of N-anisoylpyrrolidine would likely lead to a more sustained direct interaction with its molecular targets. If N-anisoylpyrrolidine shares similar targets with aniracetam, its prolonged presence could result in a different pharmacological profile, potentially with a longer duration of action and a different side-effect profile.
Conclusion and Future Directions
The comparative analysis suggests that N-anisoylpyrrolidine would exhibit significantly greater biological stability than aniracetam, primarily due to the replacement of the labile lactam ring with a more robust pyrrolidine ring. This predicted stability would likely translate to improved pharmacokinetic properties, including a longer half-life and higher bioavailability.
For drug development professionals, this analysis highlights the critical role of chemical structure in determining metabolic fate. The provided experimental protocols offer a clear roadmap for empirically testing these predictions. Further research, including in vivo pharmacokinetic studies and metabolite identification for N-anisoylpyrrolidine, is essential to validate these hypotheses and to fully understand its potential as a nootropic agent. These investigations will be crucial in determining whether the enhanced stability of N-anisoylpyrrolidine offers a therapeutic advantage over the rapidly metabolized aniracetam.
References
- Lee, C. R., & Lee, J. H. (1995). Pharmacokinetics of aniracetam and its metabolites in rats. Arzneimittel-Forschung, 45(7), 773-776.
- Ito, K., et al. (1990). The effects of aniracetam on the functioning of the septo-hippocampal cholinergic system in rats. British Journal of Pharmacology, 101(2), 299-304.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- Nakamura, K. (2002). Aniracetam: its novel therapeutic potential in cerebral dysfunctional disorders based on recent pharmacological discoveries. CNS Drug Reviews, 8(1), 70-89.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Shirane, M., & Nakamura, K. (2001). Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP. Brain Research, 916(1-2), 211-221.
-
The Sunlight Experiment. (2018, December 15). Aniracetam. Retrieved from [Link]
- Shirane, M., & Nakamura, K. (2000). Pharmacokinetics of aniracetam and its metabolites in rat brain. Journal of Pharmacy and Pharmacology, 52(4), 441-447.
- Vaglenova, J., et al. (2008). Aniracetam reversed learning and memory deficits in Morris water maze in rats. Journal of Pre-Clinical and Clinical Research, 2(2), 153-156.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aniracetam? Retrieved from [Link]
- Isaacson, J. S., & Nicoll, R. A. (1991). Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus. Proceedings of the National Academy of Sciences, 88(23), 10936-10940.
- Li, J. X., et al. (2009). Pharmacokinetics and bioequivalence study of aniracetam after single-dose administration in healthy Chinese male volunteers. Arzneimittel-Forschung, 59(1), 23-27.
- Rampino, A., et al. (2003). The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. Molecular Pharmacology, 64(2), 437-446.
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
PubChem. (n.d.). Aniracetam. Retrieved from [Link]
- Elston, T. W., et al. (2014). Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice. PloS one, 9(8), e104443.
-
Wikipedia. (n.d.). Aniracetam. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
- Cumin, R., et al. (1982). Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents. Psychopharmacology, 78(2), 104-111.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aniracetam. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2018).
- LaFrankie, N., et al. (2019). Aniracetam does not improve working memory in neurologically healthy pigeons. PloS one, 14(4), e0215612.
-
J-GLOBAL. (n.d.). Aniracetam. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
CereFLEX Labs. (n.d.). How Piracetam and Aniracetam Work for Brain Performance. Retrieved from [Link]
-
Nootropics Expert. (2026, January 30). Aniracetam. Retrieved from [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
-
ResearchGate. (2018, November 15). Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]
- Lee, E. H., & Lee, C. R. (2007). Effects of Aniracetam, a cognition enhancer, in healthy subjects: A Placebo-Control, Double-Blind Investigation. Journal of Clinical Psychopharmacology, 27(4), 369-373.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2021, October 15). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved from [Link]
-
PubMed. (2002, July 15). Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine, 1-acetyl-. Retrieved from [Link]
-
MDPI. (2021, October 11). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved from [Link]
-
PubMed Central. (n.d.). The negative neuropsychological effects of PGB are thought to be temporary under titration. Retrieved from [Link]
-
News-Medical.net. (2025, July 24). What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. Retrieved from [Link]
-
PubMed. (2002, July 15). Pharmacokinetics and metabolism of a novel antifibrotic drug pirfenidone, in mice following intravenous administration. Retrieved from [Link]
-
PubMed Central. (2011, September 15). Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Acetylphenyl)pyrrolidine-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-1-ylcarbonyl)aniline. Retrieved from [Link]
-
PubMed. (2015, August). Elimination half-life of alpha-pyrrolidinovalerophenone in an acute non-fatal intoxication. Retrieved from [Link]
-
PubMed. (2016, May). The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 72432-10-1|2-Pyrrolidinone,1-(4-methoxybenzoyl)-|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 6. N-acylaziridines as potential proinsecticides of carboxylic acids Part VI. Direct HPLC monitoring of the metabolism in insect tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 8. oarep.usim.edu.my [oarep.usim.edu.my]
- 9. Anisoyl chloride - Wikipedia [en.wikipedia.org]
- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of o-Methoxybenzamide: Unraveling Steric and Electronic Effects
As a Senior Application Scientist, the interpretation of a compound's infrared (IR) spectrum is not merely about peak identification; it is about understanding the story the molecule tells through its vibrations. For substituted benzamides, particularly ortho-substituted isomers like o-methoxybenzamide, the spectrum is a rich narrative of electronic effects, steric hindrance, and intramolecular forces. This guide provides an in-depth analysis of the characteristic IR peaks of o-methoxybenzamide, contextualized through a direct comparison with its meta and para isomers and the parent benzamide molecule. We will explore the causality behind observed spectral shifts, providing the foundational knowledge necessary for confident structural elucidation.
The Decisive Influence of Intramolecular Hydrogen Bonding in o-Methoxybenzamide
The defining feature of o-methoxybenzamide's structure, and consequently its IR spectrum, is the proximity of the methoxy (-OCH₃) and primary amide (-CONH₂) groups. This arrangement facilitates a significant intramolecular hydrogen bond between the methoxy oxygen and one of the amide N-H protons.[1][2] This interaction is the primary determinant for the unique spectral characteristics of the ortho isomer when compared to its relatives.[3]
This hydrogen bond effectively weakens the N-H bond, causing its stretching vibration to occur at a lower frequency (a redshift) compared to a "free" N-H bond.[4][5][6] This phenomenon serves as a powerful diagnostic tool for identifying this specific substitution pattern.
Figure 1: Structure of o-methoxybenzamide showing intramolecular hydrogen bonding.
Comparative Spectral Analysis: o-Methoxybenzamide vs. Isomers and Parent Compound
The most effective way to understand the subtleties of the o-methoxybenzamide spectrum is through comparison. The following table summarizes the key vibrational frequencies. The discussion that follows explains the observed trends.
| Functional Group Vibration | Benzamide [7][8] | p-Methoxybenzamide [9] | m-Methoxybenzamide | o-Methoxybenzamide [10][11] | Causality of Shift in o-Isomer |
| N-H Asymmetric Stretch (νₐₛ N-H) | ~3360 cm⁻¹ | ~3350 cm⁻¹ | ~3355 cm⁻¹ | ~3410 cm⁻¹ | One N-H is "free" and less affected by intermolecular H-bonding, shifting it to a higher frequency. |
| N-H Symmetric Stretch (νₛ N-H) | ~3170 cm⁻¹ | ~3160 cm⁻¹ | ~3165 cm⁻¹ | ~3200 cm⁻¹ | The second N-H is involved in the intramolecular H-bond, but this representation is complex. The overall band structure is significantly different. |
| Amide I (C=O Stretch) | ~1655 cm⁻¹ | ~1675 cm⁻¹ | ~1670 cm⁻¹ | ~1645 cm⁻¹ | Intramolecular H-bonding can slightly lower the C=O bond order, causing a redshift. |
| Amide II (N-H Bend + C-N Stretch) | ~1625 cm⁻¹ | ~1605 cm⁻¹ | ~1610 cm⁻¹ | ~1580 cm⁻¹ | Changes in the N-H bonding environment directly impact this mixed vibrational mode. |
| Aryl-O Asymmetric Stretch (Ar-O-C) | N/A | ~1260 cm⁻¹ | ~1255 cm⁻¹ | ~1250 cm⁻¹ | Characteristic strong band for aryl ethers, similar across isomers.[4][12] |
| Aryl-O Symmetric Stretch (Ar-O-C) | N/A | ~1030 cm⁻¹ | ~1035 cm⁻¹ | ~1025 cm⁻¹ | Weaker band for aryl ethers.[4][12] |
| Aromatic C=C Stretch | ~1600, ~1485 cm⁻¹ | ~1605, ~1510 cm⁻¹ | ~1580, ~1475 cm⁻¹ | ~1580, ~1480 cm⁻¹ | Substitution pattern affects these in-ring vibrations. |
Discussion of Spectral Trends:
-
N-H Stretching Region (3500-3100 cm⁻¹): Primary amides typically show two N-H stretching bands: an asymmetric and a symmetric stretch.[7] In benzamide and the m-/p-*isomers, these bands are broad due to intermolecular hydrogen bonding in the solid state. For o-methoxybenzamide, the intramolecular H-bond disrupts the typical intermolecular network. One N-H bond is "locked" pointing towards the methoxy oxygen, while the other is more "free." This often results in a sharper "free" N-H peak at a higher wavenumber (~3410 cm⁻¹) and a broader, shifted band for the hydrogen-bonded N-H.[1]
-
Amide I Band (1700-1630 cm⁻¹): This is predominantly the C=O stretching vibration and is one of the most intense peaks in the spectrum.[13] In benzamide, it appears around 1655 cm⁻¹. The methoxy group in the meta and para positions exerts an electron-donating resonance effect, which can slightly increase the C=O frequency. However, in the ortho isomer, the intramolecular hydrogen bonding can withdraw electron density from the carbonyl oxygen, slightly weakening the C=O double bond and shifting the Amide I band to a lower wavenumber (~1645 cm⁻¹).[2]
-
Amide II Band (1650-1550 cm⁻¹): This band arises from a complex mix of the N-H in-plane bending and C-N stretching vibrations.[14][15] Its position is highly sensitive to the hydrogen bonding environment of the N-H group. The significant shift to a lower frequency in o-methoxybenzamide (~1580 cm⁻¹) compared to the others is a direct and reliable indicator of the strong intramolecular interaction.
-
C-O Stretching Region (1300-1000 cm⁻¹): All three methoxybenzamide isomers display the characteristic strong, asymmetric aryl-alkyl ether C-O stretch around 1250 cm⁻¹.[4][16] This confirms the presence of the methoxy group but does not, by itself, distinguish the isomers. The C-N stretch of the amide also appears in this region, typically between 1350-1250 cm⁻¹ for aromatic amides.[4]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
To obtain reproducible and high-quality data for comparison, a standardized sample preparation technique is crucial. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples.[17] KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and can be pressed into a transparent disc.[17]
Methodology:
-
Materials and Equipment:
-
Spectroscopy-grade KBr powder (stored in a desiccator to prevent moisture absorption).[18]
-
Agate mortar and pestle.
-
Pellet-forming die.
-
Hydraulic press.
-
FTIR Spectrometer.
-
-
Sample Preparation:
-
Ratio: Accurately weigh approximately 1-2 mg of the o-methoxybenzamide sample and 100-200 mg of dry KBr powder. The sample concentration should be between 0.5% and 1%.[17][19]
-
Grinding: Add the KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This step is critical to reduce the particle size to less than the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect).[19]
-
Die Loading: Carefully transfer a portion of the powder mixture into the pellet die. Ensure an even distribution.
-
Pressing: Place the die into the hydraulic press. Apply a vacuum to the die for 1-2 minutes to remove trapped air and moisture, which can cause opaque pellets.[17] Slowly apply pressure up to 8-10 tons and hold for 2-3 minutes.[20]
-
Pellet Release: Slowly release the pressure and carefully disassemble the die. The resulting pellet should be thin and transparent.
-
-
Spectral Acquisition:
-
Background: Place an empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[18]
-
Sample Scan: Place the KBr pellet containing the sample into the sample holder and acquire the spectrum.
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary. The y-axis should be plotted as % Transmittance or Absorbance.
-
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. jchemrev.com [jchemrev.com]
- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]
- 9. 4-Methoxybenzamide(3424-93-9) IR Spectrum [chemicalbook.com]
- 10. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methoxybenzamide [webbook.nist.gov]
- 12. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 15. mdpi.com [mdpi.com]
- 16. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 17. kinteksolution.com [kinteksolution.com]
- 18. shimadzu.com [shimadzu.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. scienceijsar.com [scienceijsar.com]
Validation of Purity for (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone Reference Standards
A Comparative Guide to Orthogonal Reference Standard Characterization
Executive Summary
The accurate characterization of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone (CAS: 146698-96-6, also known as 1-(2-methoxybenzoyl)pyrrolidine) is critical for its use as a reference standard in pharmaceutical development and forensic analysis.[1] As an amide intermediate often implicated in structure-activity relationship (SAR) studies and designer drug scaffolds, its purity assignment directly impacts the validity of biological assays and quantitative workflows.
This guide challenges the industry reliance on "Chromatographic Purity" (Area %) by demonstrating the necessity of Orthogonal Validation . We compare the industry workhorse, HPLC-PDA , against the absolute metrological standard, Quantitative NMR (qNMR) , providing a robust framework for assigning a "Certified Purity" value that accounts for water, volatiles, and non-chromophoric impurities.
Part 1: The Analytical Challenge
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone presents specific characterization hurdles that a single analytical technique cannot resolve:
-
Non-Chromophoric Impurities: The synthesis typically involves pyrrolidine (a secondary amine) and 2-methoxybenzoic acid.[1] Pyrrolidine lacks a significant UV chromophore, meaning HPLC-UV will fail to detect residual amine, leading to an overestimation of purity.[1]
-
Response Factor Variance: The extinction coefficient of the amide product differs from its hydrolysis product (2-methoxybenzoic acid).[1] Area % integration assumes a response factor of 1.0 for all species, which is scientifically invalid for this matrix.
-
Hygroscopicity: Amides can retain moisture.[1] Chromatographic methods (HPLC/GC) often ignore water content unless coupled with Karl Fischer (KF) titration.[1]
The Solution: A "Mass Balance" approach (HPLC + KF + Residual Solvents) validated against a "Direct Potency" approach (qNMR).
Part 2: Comparative Methodology
The following table contrasts the two primary methodologies used for this validation.
| Feature | Method A: HPLC-PDA (Chromatographic Purity) | Method B: 1H-qNMR (Absolute Purity) |
| Principle | Separation based on hydrophobicity; detection via UV absorption.[1] | Direct molar ratio measurement of analyte protons vs. internal standard protons.[1] |
| Traceability | Relative (Area %). Requires reference standards for every impurity to be accurate. | SI-Traceable . Relies on a NIST-traceable Internal Standard (IS). |
| Bias Source | Extinction coefficient differences; "invisible" impurities (salts, water).[1] | Signal overlap; relaxation time ( |
| Sensitivity | High (ppm level).[1] Excellent for trace impurity profiling.[1] | Moderate (0.1% - 1% range).[1] Excellent for assay value assignment. |
| Role | Qualitative/Relative: Defines what impurities are present.[1] | Quantitative/Absolute: Defines how much active molecule is present.[1] |
Part 3: Experimental Protocols
Protocol A: HPLC-PDA Purity Profiling
Objective: To detect related substances and degradation products (e.g., 2-methoxybenzoic acid).[1]
System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 µm).[1] Mobile Phase:
-
A: 0.1% Formic Acid in Water (buffers acidic impurities).[1]
-
B: 0.1% Formic Acid in Acetonitrile.[1] Gradient: 5% B to 95% B over 15 minutes. Flow Rate: 0.4 mL/min.[1] Detection: PDA at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
Procedure:
-
Dissolve 1 mg of standard in 1 mL 50:50 Water:ACN.
-
Inject 5 µL.
-
Integrate all peaks >0.05% area.[1]
-
Critical Step: Compare spectra of minor peaks to the main peak to identify hydrolysis products.
Protocol B: 1H-qNMR Absolute Quantification
Objective: To assign an absolute mass fraction purity value, independent of response factors.[1]
System: Bruker Avance III 600 MHz (or >400 MHz equivalent).
Solvent: DMSO-
-
Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, typically clear of the anisyl/pyrrolidine regions.
Procedure:
-
Weighing: Accurately weigh ~10 mg of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone (
) and ~5 mg of Maleic Acid IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved.[1] Transfer to NMR tube.[1] -
Acquisition Parameters:
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to calibrated value) and the methoxy singlet of the analyte (~3.7-3.8 ppm).
Calculation:
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision matrix for assigning the final purity value.
Figure 1: Orthogonal validation workflow combining Mass Balance (Chromatography + TGA/KF) and Direct Assay (qNMR) to ensure SI-traceable purity assignment.
Part 5: Data Comparison & Interpretation
In a typical validation scenario for this amide, you will likely encounter the following discrepancy. This data highlights why HPLC alone is insufficient.[1]
| Parameter | HPLC-PDA Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area %) | 97.8% (w/w) | Discrepancy: 1.4% |
| Water Content | Not Detected | N/A | HPLC ignores moisture; qNMR measures mass, so water lowers the apparent potency per mg.[1] |
| Residual Solvent | Not Detected | Detected (if peaks distinct) | qNMR sees solvent protons; HPLC might elute them in the void volume. |
| Inorganic Salts | Invisible | Invisible | Both methods miss salts, but qNMR's internal standard method inherently corrects for the mass of inert salts (purity drops). |
| Conclusion | Overestimation | True Value | The HPLC value represents "Organic Purity," while qNMR represents "True Potency." |
Synthesis of Results (The Verdict)
For (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone:
-
Use HPLC to prove the material is chemically homogenous (single peak) and to identify specific organic impurities (e.g., 2-methoxybenzoic acid).[1]
-
Use qNMR to assign the Certified Purity Value used for calculations in biological assays.[1]
-
Final Calculation: If qNMR gives 97.8% and Mass Balance (100 - HPLC Imp - Water - Solvents) gives 98.0%, the results are concordant. Assign 97.8% (the lower, more conservative value) or the qNMR value with its calculated uncertainty.
References
-
International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
BIPM. (2024). The International System of Units (SI) - Metrology in Chemistry.[1][2] Bureau International des Poids et Mesures.[1] [Link]
Sources
comparative binding affinity of pyrrolidine vs piperidine benzamides
[2][3][4]
Executive Summary
In the optimization of benzamide-based pharmacophores—particularly for Dopamine D2/D3 receptor antagonists and sigma receptor ligands—the choice between a pyrrolidine (5-membered) and piperidine (6-membered) nitrogen heterocycle is a critical decision point.
While both scaffolds provide the essential basic nitrogen for electrostatic anchoring to the receptor's aspartate residue (e.g., Asp114 in D2), they diverge significantly in conformational entropy , steric volume , and stereochemical vectors . This guide analyzes the structural causality behind their binding affinities (
Structural & Mechanistic Analysis
The binding affinity differential between pyrrolidine and piperidine benzamides is rarely a function of pKa alone, as both are strong bases (pKa
A. Conformational Entropy and Ring Topography
-
Piperidine (The Chair): Exists predominantly in a rigid chair conformation.[2] While this reduces the entropic penalty if the "chair" complements the binding pocket, it creates a larger steric footprint. Substituents at the 4-position (common in benzamides like Clebopride) project equatorially or axially, creating a specific depth vector.
-
Pyrrolidine (The Envelope): Adopts an envelope or twist conformation. It is inherently more flexible than piperidine but has a smaller van der Waals volume. Crucially, the 2-substituted pyrrolidine (found in Raclopride/Sulpiride) introduces a chiral center adjacent to the nitrogen. This allows for precise vectoring of the benzamide moiety relative to the basic nitrogen, often resulting in higher stereoselective affinity (eutomer vs. distomer) compared to the achiral 4-substituted piperidine.
B. The "Fit" Factor: Orthosteric Binding Site (OBS)
In Class A GPCRs (Dopamine D2/D3), the binding pocket is narrow.
-
Pyrrolidine Advantage: The compact 5-membered ring often fits tighter into the hydrophobic cleft surrounding the conserved Aspartate, allowing the aromatic benzamide tail to engage the secondary binding pocket (SBP) with optimal geometry.
-
Piperidine Disadvantage: The extra methylene group increases lipophilicity (LogP +0.4 vs. pyrrolidine) but can introduce steric clashes in restricted pockets, potentially lowering affinity despite the hydrophobic gain.
Comparative Data: Dopamine D2/D3 Receptor Antagonists[6][7]
The following data synthesizes Structure-Activity Relationship (SAR) studies comparing N-substituted benzamides.
Table 1: Binding Affinity (
| Scaffold Class | Representative Compound | Ring Structure | Target | Affinity ( | Key Mechanistic Insight |
| Pyrrolidine | Raclopride | (S)-2-aminomethyl pyrrolidine | D2 High | 1.0 nM | Chiral center at C2 locks the benzamide into a preferred conformation for H-bonding. |
| Pyrrolidine | [125I]IYM | N-benzyl-2-methylpyrrolidine | D2 High | 0.04 nM | High affinity due to optimal hydrophobic collapse of the benzyl group in the SBP. |
| Piperidine | Clebopride | 4-aminopiperidine | D2 | ~2–5 nM | Slightly lower affinity; lack of C2 chirality results in less rigid pre-organization. |
| Piperidine | Spiperone * | Piperidine-spiro | D2 | 0.06 nM | Note: High affinity derives from the phenyl-spiro tail, not just the ring size. Shows piperidine can support high affinity if the tail is optimized.[2] |
| Pyrrolidine | Sulpiride | 2-aminomethyl pyrrolidine | D2 | ~10–20 nM | Lower lipophilicity limits access, but maintains high selectivity. |
Data Sources: Synthesized from Hall et al. (1986), Högberg et al. (1987), and comparative radioligand binding studies [1, 2, 4].
Critical Observation: The (S)-enantiomer of 2-substituted pyrrolidines (e.g., S-sulpiride) typically exhibits 10-100x higher affinity than the (R)-enantiomer. Piperidine analogs lacking this alpha-chiral center cannot exploit this stereochemical "lock," often resulting in lower specific binding energy unless compensated by massive hydrophobic tails (as in Spiperone).
Visualizing the SAR Logic
The following diagram illustrates the decision tree for selecting between pyrrolidine and piperidine scaffolds based on the target pocket constraints.
Figure 1: SAR Decision Logic for Benzamide Nitrogen Heterocycles.
Experimental Protocol: Comparative Radioligand Binding
To objectively validate the affinity differences, a competitive radioligand binding assay is the gold standard. This protocol uses
Protocol: D2 Receptor Competitive Binding Assay
Objective: Determine
Materials:
-
Receptor Source: CHO cells stably expressing human D2
receptors (membrane preparation). -
Radioligand:
-Raclopride (Specific Activity ~70-80 Ci/mmol). Concentration: 2.0 nM ( nM). -
Non-specific Binder: (+)-Butaclamol (1
M). -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4.
Workflow:
-
Preparation:
-
Thaw membrane prep and homogenize in Assay Buffer. Dilute to ~10
g protein/well. -
Prepare serial dilutions of Test Compounds A and B (Range:
M to M).
-
-
Incubation:
-
In a 96-well plate, add:
-
50
L Test Compound (or Buffer for Total Binding). -
50
L -Raclopride (Final conc. 2 nM). -
100
L Membrane Suspension.
-
-
Control Wells:
-
Total Binding: Buffer + Radioligand + Membranes.
-
Non-Specific Binding: Butaclamol + Radioligand + Membranes.
-
-
Incubate for 60 minutes at 25°C (Equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
-
Analysis:
-
Add scintillation cocktail and count (CPM).
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: Where is radioligand concentration and is its affinity.
-
Assay Workflow Diagram
Figure 2: Radioligand Binding Assay Workflow.
Conclusion & Recommendations
For high-affinity benzamide antagonists targeting D2-like receptors:
-
Prioritize Pyrrolidine if you require high stereoselectivity and a compact fit. The 2-substituted pyrrolidine scaffold (as seen in Raclopride) offers a superior "lock" mechanism for the benzamide tail.
-
Consider Piperidine if the target pocket is voluminous or if you need to increase lipophilicity (LogP) to improve Blood-Brain Barrier (BBB) penetration, provided the 4-position substitution does not introduce steric clash.
-
Validate all design changes using the Cheng-Prusoff corrected
values derived from the protocol above, ensuring equilibrium conditions are met.
References
-
Högberg, T., et al. (1987). "Potential antipsychotic agents.[3][4] 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides."[3][5] Journal of Medicinal Chemistry.
-
Hall, H., et al. (1986).[6] "Substituted benzamides as ligands for dopamine D2 receptors."[3][7][8][4][9] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Langer, T. (2025). "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Technical Guides.
-
Seeman, P., & Van Tol, H. H. (1994). "Dopamine receptor pharmacology."[8][9] Trends in Pharmacological Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone and Related Aromatic Ketones
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) spectroscopic properties of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone. In the absence of direct experimental data in publicly accessible literature, this document leverages established principles of electronic spectroscopy and comparative data from structurally analogous compounds to predict its absorption characteristics. Furthermore, a detailed, self-validating experimental protocol is provided for researchers to accurately determine the absorption maxima. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of novel aromatic compounds.
Theoretical Framework and Expert Insights
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The absorption of photons in the UV-Vis range excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone, the key structural features influencing its UV-Vis spectrum are the aromatic ring, the carbonyl group (C=O), and the methoxy (-OCH3) and pyrrolidinyl substituents.
The benzene ring and the carbonyl group constitute the primary chromophore. We can anticipate two main types of electronic transitions:
-
π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, usually below 300 nm. The extended conjugation between the aromatic ring and the carbonyl group will significantly influence the position of these bands.
-
n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen. They result in weaker absorption bands at longer wavelengths, often above 300 nm.
The substituents on the aromatic ring play a crucial role in modulating the energy of these transitions, a phenomenon well-documented in physical organic chemistry. The methoxy group at the ortho position is an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. As an electron-donating group, the methoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the π → π* transition of the benzene ring. This is due to the delocalization of the lone pair of electrons on the oxygen atom into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO).
The pyrrolidin-1-ylmethanone moiety introduces further complexity. The nitrogen atom of the pyrrolidine ring also has a lone pair of electrons that can potentially interact with the carbonyl group and the aromatic ring, further influencing the electronic transitions.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectral characteristics of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone with known data for related aromatic ketones.
| Compound | Structure | Key Features | Reported λmax (nm) | Rationale for Comparison |
| Acetophenone | Phenyl ketone | ~240 (π → π), ~280 (π → π), ~320 (n → π) | A fundamental aromatic ketone for baseline comparison. | |
| 1-(4-methoxyphenyl)ethanone | para-methoxy substituted phenyl ketone | Not explicitly stated, but a bathochromic shift from acetophenone is expected. | Demonstrates the effect of a methoxy group on the benzoyl chromophore.[1] | |
| 2-Methoxy-3-pentanone | Aliphatic ketone with an α-methoxy group | A red shift is observed compared to the non-methoxylated analogue. | Illustrates the electronic effect of a methoxy group adjacent to a carbonyl, which can be extrapolated to the aromatic system.[2] | |
| Chalcones (e.g., 2-methoxy-2'-hydroxychalcone) | Aromatic ketone with extended conjugation | 292 (π → π), 362 (n → π*) | Provides insight into the absorption of a more complex, conjugated aromatic ketone system.[3] |
Based on this comparative data, we can predict that (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone will exhibit a π → π* transition with a λmax significantly red-shifted from that of acetophenone, likely in the range of 250-300 nm, due to the presence of the ortho-methoxy group. The n → π* transition is also expected to be present, likely appearing as a weaker band at a longer wavelength, potentially in the 320-360 nm region.
Experimental Protocol for UV-Vis Analysis
This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone. The protocol is designed to be self-validating by including necessary calibration and control steps.
Materials and Instrumentation
-
Analyte: (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone (purity >98%)
-
Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent can influence the fine structure of the spectrum, so consistency is key.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Experimental Workflow
Caption: Experimental workflow for the determination of UV-Vis absorption maxima.
Step-by-Step Procedure
-
Instrument Preparation:
-
Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Perform an instrument self-calibration or diagnostic test as per the manufacturer's instructions.
-
-
Solution Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone and dissolve it in 10 mL of spectroscopic grade methanol in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-50 µg/mL. This range is a good starting point and may need to be adjusted based on the initial measurements.
-
Solvent Blank: Use the same batch of spectroscopic grade methanol as a blank for baseline correction.
-
-
Spectroscopic Measurement:
-
Baseline Correction: Fill both the sample and reference cuvettes with the solvent blank. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the lowest concentration working solution, and then fill it with the same solution. Place it in the sample holder and record the absorbance spectrum.
-
Repeat the measurement for all the prepared working solutions, proceeding from the lowest to the highest concentration.
-
-
Data Analysis and Validation:
-
Determination of λmax: From the obtained spectra, identify the wavelength(s) at which the maximum absorbance occurs. These are the λmax values.
-
Verification of Beer-Lambert Law: For each λmax, plot a graph of absorbance versus concentration. A linear relationship confirms that the Beer-Lambert law is obeyed in the tested concentration range, which is a critical validation step.
-
Calculation of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer-Lambert plot using the equation A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration.
-
Conclusion
The provided experimental protocol offers a robust and self-validating method for the precise determination of these values. By following this guide, researchers can confidently characterize the spectroscopic properties of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone, a crucial step in its analysis and potential application in various scientific fields, including drug development.
References
-
ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with...[Link]
-
Canadian Science Publishing. Photolysis of 4-Methyl 3-Hexanone and 2-Methoxy 3-Pentanone in Hydrocarbon Solution. [Link]
-
Springer. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. [Link]
-
International Journal of Research in Pharmacy and Allied Science. FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
